molecular formula C4H7NO B018810 2-Cyano-2-propanol-1,1,1,3,3,3-d6 CAS No. 40662-43-9

2-Cyano-2-propanol-1,1,1,3,3,3-d6

Cat. No.: B018810
CAS No.: 40662-43-9
M. Wt: 91.14 g/mol
InChI Key: MWFMGBPGAXYFAR-WFGJKAKNSA-N
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Description

2-Cyano-2-propanol-1,1,1,3,3,3-d6, also known as this compound, is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 91.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFMGBPGAXYFAR-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440604
Record name 2-Cyano-2-propanol-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40662-43-9
Record name 2-Cyano-2-propanol-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Cyano-2-propanol-1,1,1,3,3,3-d6: Properties, Synthesis, and Application in High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Isotopic Labeling in Modern Analytics

In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, precision and accuracy are paramount. The complexity of biological matrices necessitates robust methodologies to correct for experimental variability. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving this, offering a way to normalize fluctuations during sample preparation and analysis.[1][2] 2-Cyano-2-propanol-1,1,1,3,3,3-d6, the deuterated analogue of acetone cyanohydrin, exemplifies the utility of SIL-IS. Its structure is nearly identical to its non-labeled counterpart, ensuring it co-elutes chromatographically and experiences similar ionization effects in a mass spectrometer. However, its increased mass allows it to be distinctly quantified, providing a reliable reference for accurate measurement of the target analyte.[1][3]

This guide provides an in-depth examination of this compound, detailing its chemical structure, physicochemical properties, synthesis, and critical application as an internal standard in mass spectrometry-based bioanalysis.

Chemical Structure and Isotopic Labeling

The defining feature of this compound is the replacement of the six hydrogen atoms of the two methyl groups with deuterium. This isotopic substitution is the key to its function, creating a mass shift of +6 Da compared to the endogenous compound without significantly altering its chemical behavior.

  • IUPAC Name: 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile[4]

  • Synonyms: Acetone Cyanohydrin-d6, Perdeuterioacetone Cyanohydrin[5]

  • CAS Number: 40662-43-9[4][6][7]

The structure consists of a central quaternary carbon bonded to a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two perdeuterated methyl (-CD₃) groups.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties is presented below. These values are essential for method development, particularly in chromatography and mass spectrometry.

PropertyValueSource
Molecular Formula C₄HD₆NO[5][7]
Molecular Weight 91.14 g/mol [4][7]
Exact Mass 91.090424322 Da[4]
Isotopic Purity Typically ≥99 atom % D[8]
Physical Form Liquid[8]
XLogP3 -0.1[4]

Synthesis and Mechanism

The synthesis of this compound is a direct analogue of the standard synthesis for acetone cyanohydrin. It involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of deuterated acetone (Acetone-d6).

Reaction: (CD₃)₂CO + HCN → (CD₃)₂C(OH)CN

This reaction is typically base-catalyzed. The base (e.g., hydroxide or cyanide itself) deprotonates hydrogen cyanide to generate the cyanide anion (:C≡N⁻), a potent nucleophile. The cyanide anion then attacks the electrophilic carbonyl carbon of acetone-d6. The resulting alkoxide intermediate is subsequently protonated by a water molecule or undissociated HCN to yield the final cyanohydrin product. Because acetone cyanohydrin is a convenient and safer source of HCN, it is often used in cyanation reactions.[9][10]

Synthesis_Workflow AcetoneD6 Acetone-d6 ((CD₃)₂CO) NucleophilicAttack Nucleophilic Attack by CN⁻ on Carbonyl Carbon AcetoneD6->NucleophilicAttack CyanideSource Cyanide Source (e.g., HCN, NaCN/H⁺) CyanideSource->NucleophilicAttack AlkoxideIntermediate Deuterated Alkoxide Intermediate NucleophilicAttack->AlkoxideIntermediate Protonation Protonation AlkoxideIntermediate->Protonation FinalProduct 2-Cyano-2-propanol-d6 ((CD₃)₂C(OH)CN) Protonation->FinalProduct

Caption: Generalized synthesis workflow for 2-Cyano-2-propanol-d6.

Spectroscopic Characterization

The identity and isotopic purity of 2-Cyano-2-propanol-d6 are confirmed using several spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be very simple. The only significant peak would be a singlet corresponding to the hydroxyl proton (-OH). The characteristic signals for the methyl protons found in the non-labeled compound (a singlet around 1.5 ppm) will be absent.[11]

    • ¹³C NMR: The spectrum would show three main signals: one for the two equivalent deuterated methyl carbons (-CD₃), one for the quaternary carbon (-C(OH)CN), and one for the nitrile carbon (-CN). The signal for the -CD₃ carbons would appear as a septet due to coupling with the three deuterium nuclei (spin I=1).[12] The presence of a small amount of residual, incompletely deuterated species (e.g., -CD₂H) can sometimes be observed.[12]

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad absorption band for the O-H stretch (around 3400 cm⁻¹), a sharp, medium-intensity peak for the C≡N stretch (around 2250 cm⁻¹), and C-D stretching vibrations (around 2100-2250 cm⁻¹), which replace the typical C-H stretching bands.

  • Mass Spectrometry (MS): In mass spectrometry, the compound will show a molecular ion peak corresponding to its deuterated mass. The mass shift of +6 Da compared to the unlabeled analogue is the critical feature utilized in its application as an internal standard.[8]

Application in Bioanalytical Methodologies

The primary and most critical application of 2-Cyano-2-propanol-d6 is as an internal standard (IS) for the quantification of acetone cyanohydrin in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Why a Stable Isotope-Labeled Internal Standard is Crucial:

Acetone cyanohydrin can be a metabolite of certain industrial chemicals or a biomarker of cyanide exposure. Accurate quantification is often necessary in toxicology and clinical chemistry. However, the analytical process is prone to errors.[1]

  • Sample Preparation Variability: Analyte can be lost during extraction, protein precipitation, or solvent evaporation steps.[2][3]

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate readings.[1]

By adding a known amount of 2-Cyano-2-propanol-d6 to every sample, calibrator, and quality control at the beginning of the workflow, it experiences the same losses and matrix effects as the non-labeled analyte.[2] The final quantification is based on the ratio of the analyte's MS signal to the IS's MS signal. This ratio remains constant even if absolute signal intensities fluctuate, thereby correcting for experimental variability and ensuring high accuracy and precision.[1][2]

Exemplary Experimental Protocol: Quantification in Plasma

Below is a representative workflow for the quantification of acetone cyanohydrin in human plasma using 2-Cyano-2-propanol-d6 as an IS.

Objective: To accurately measure the concentration of acetone cyanohydrin in plasma samples.

Methodology: LC-MS/MS with a Stable Isotope-Labeled Internal Standard.

Step-by-Step Protocol:

  • Preparation of Standards:

    • Prepare a stock solution of unlabeled acetone cyanohydrin (analyte) and 2-Cyano-2-propanol-d6 (IS) in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of each plasma sample, calibrator, and QC into a microcentrifuge tube.

    • Add 20 µL of the IS working solution (e.g., 500 ng/mL in methanol) to every tube. Vortex briefly. This is the critical step where the IS is introduced to account for subsequent variability.

    • Add 400 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate the analyte from other matrix components. A typical mobile phase could be a gradient of water and methanol/acetonitrile with 0.1% formic acid. The goal is to achieve a sharp, symmetric peak for both the analyte and the IS, which should co-elute.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Analyte Transition: Monitor a specific precursor-to-product ion transition for acetone cyanohydrin (e.g., m/z 86 → 59).

      • IS Transition: Monitor the corresponding transition for 2-Cyano-2-propanol-d6 (e.g., m/z 92 → 64). The precursor is M+6 and the product fragment also reflects the deuteration.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the IS for all injections.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibration standards. Apply a linear regression.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis & Quantification Sample Plasma Sample (Unknown, Calibrator, QC) Add_IS Spike with 2-Cyano-2-propanol-d6 (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Calculate Peak Area Ratio (Analyte / IS) LCMS->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Quantify Unknown Samples CalCurve->Quantify

Caption: Workflow for bioanalysis using a deuterated internal standard.

Safety and Handling

Like its non-deuterated analogue, 2-Cyano-2-propanol-d6 should be handled with care. Cyanohydrins can be unstable and may decompose to release highly toxic hydrogen cyanide gas, particularly in the presence of base.[13] It is classified as an extremely toxic compound.[13] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound is a vital tool for researchers and drug development professionals. Its value lies not in its own biological activity, but in its role as an ideal internal standard. By mimicking the analytical behavior of endogenous acetone cyanohydrin while maintaining a distinct mass, it enables highly accurate and precise quantification in complex biological matrices. The principles demonstrated by its use in LC-MS/MS workflows are fundamental to modern bioanalysis, ensuring the reliability and integrity of data in toxicology, clinical diagnostics, and pharmaceutical research.

References

  • PubChem. This compound | C4H7NO. [Link]

  • ResearchGate. 600 MHz 1 H NMR spectrum of 5 + in acetone-d 6 and its corresponding... [Link]

  • Pharmaffiliates. CAS No : 40662-43-9 | Product Name : this compound. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, acetone-d6, simulated) (NP0027496). [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • University of Ottawa NMR Facility Blog. The 13C and 13C DEPT Spectrum of "Acetone-d6". [Link]

  • Quora. What is the synthesis of 2-cyano-2-propanol from propene? [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]

  • Academia.edu. Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector. [Link]

  • Jayasundara, D., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Organic Chemistry Portal. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. [Link]

  • Taylor & Francis Online. Acetone cyanohydrin – Knowledge and References. [Link]

Sources

Technical Guide: Molecular Weight Calculation & Characterization of 2-Cyano-2-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the molecular weight calculation, structural characterization, and safe handling of 2-Cyano-2-propanol-d6 (commonly known as Acetone Cyanohydrin-d6 ).

Targeting researchers in metabolic tracing and NMR spectroscopy, this document moves beyond simple stoichiometry. We integrate IUPAC 2024 standard atomic weights with isotopic enrichment factors to derive precise molecular mass values. Furthermore, we address the critical safety protocols required for this compound, which serves as a reversible source of Deuterated Hydrogen Cyanide (


) and Acetone-d6.

Part 1: Structural Analysis & Stoichiometry

To perform an accurate calculation, we must first define the isotopologue structure. 2-Cyano-2-propanol-d6 is derived from the nucleophilic addition of cyanide to Acetone-d6 .

Chemical Structure
  • Systematic Name: 2-Hydroxy-2-methylpropanenitrile-d6

  • CAS Registry Number: (Derivative of 75-86-5 for unlabeled)

  • Molecular Formula:

    
    
    
    • Note: The "d6" designation refers to the two fully deuterated methyl groups (

      
      ). The hydroxyl proton (
      
      
      
      ) remains as Protium (
      
      
      ) unless synthesized in a deuterated solvent (
      
      
      ) and specified as "d7". This guide calculates for the standard d6 form.
Connectivity Diagram

The following diagram illustrates the molecular connectivity and isotopic localization.

G cluster_legend Isotopic Legend C_Central Central Carbon (C2) CD3_1 Methyl Group 1 (-CD3) C_Central->CD3_1 CD3_2 Methyl Group 2 (-CD3) C_Central->CD3_2 OH Hydroxyl Group (-OH) C_Central->OH CN Cyano Group (-C≡N) C_Central->CN Legend Red Nodes = Deuterated Sites (d6) Green Node = Exchangeable Proton (H)

Figure 1: Structural connectivity of 2-Cyano-2-propanol-d6 showing the central quaternary carbon bonded to two deuterated methyl groups, a hydroxyl group, and a nitrile group.

Part 2: High-Precision Calculation Methodology

Researchers require two distinct mass values:

  • Average Molecular Weight (MW): For gravimetric preparation (molarity calculations).

  • Monoisotopic Mass: For Mass Spectrometry (HRMS) identification.

Constants (IUPAC Standards)

We utilize the latest IUPAC atomic weights and NIST isotope masses.

ElementIsotopeClassificationAtomic Weight / Mass (Da)Source
Carbon NaturalAverage12.011

Monoisotopic12.00000NIST
Nitrogen NaturalAverage14.007IUPAC CIAAW

Monoisotopic14.00307NIST
Oxygen NaturalAverage15.999IUPAC CIAAW

Monoisotopic15.99491NIST
Hydrogen Natural (

)
Average1.008IUPAC CIAAW

Monoisotopic1.00783NIST
Deuterium Pure (

)
Isotope Specific2.01410
Calculation A: Average Molecular Weight

This value assumes 100% enrichment at the D-positions for calculation purposes, but uses natural abundance for C, N, and O.

  • Formula:

    
    
    
  • Calculation:

    • 
       (C) = 48.044
      
    • 
       (H) = 1.008
      
    • 
       (D) = 12.0846
      
    • 
       (N) = 14.007
      
    • 
       (O) = 15.999[1]
      

Total Average MW: 91.143 g/mol

Calculation B: Monoisotopic Mass (Exact Mass)

Required for HRMS. This calculates the mass of the molecule containing only the most abundant isotopes (


, 

,

,

,

).
  • Calculation:

    • 
       = 48.00000
      
    • 
       = 1.00783
      
    • 
       = 12.08460
      
    • 
       = 14.00307
      
    • 
       = 15.99491
      

Total Monoisotopic Mass: 91.09041 Da

Comparison Table
PropertyUnlabeled (Acetone Cyanohydrin)Deuterated (d6)Difference
Formula



Neutrons
Average MW 85.105 g/mol 91.143 g/mol +6.038
Exact Mass 85.05276 Da91.09041 Da +6.03765

Part 3: Isotopic Purity & Experimental Verification

Theoretical calculations assume 100% isotopic enrichment. In reality, synthesis from Acetone-d6 (typically >99.8% D) results in a statistical distribution of isotopologues (d6, d5, d4).

Verification Workflow

The following Graphviz diagram outlines the logic flow for verifying the identity and purity of the synthesized compound.

Validation Start Synthesized Sample (2-Cyano-2-propanol-d6) NMR 1H-NMR Analysis (CDCl3) Start->NMR MS HRMS (ESI-) Start->MS Check_Methyl Check Methyl Region (δ 1.5 ppm) NMR->Check_Methyl Check_OH Check OH Singlet (δ ~4.0-5.0 ppm) NMR->Check_OH Result_Pass PASS: No Methyl Signal OH Signal Present MS->Result_Pass m/z 90.08 (M-H)- Check_Methyl->Result_Pass Silent Result_Fail FAIL: Residual Protio-Methyls Check_Methyl->Result_Fail Signal Detected

Figure 2: Analytical workflow for validating isotopic purity. Absence of methyl proton signals in 1H-NMR confirms d6-labeling.

Protocol: 1H-NMR Verification

To confirm the "d6" status, one must verify the absence of the methyl protons.

  • Solvent: Dissolve 10 mg of sample in

    
    .
    
  • Acquisition: Run a standard proton scan (16 scans minimum).

  • Analysis:

    • Unlabeled Reference: Expect a singlet at

      
       1.50 ppm (6H, methyls) and a broad singlet at 
      
      
      
      4.0-5.0 ppm (1H, OH).
    • d6-Target: The region at

      
       1.50 ppm should be silent  (or show very small residual peaks from d5 impurities). The OH peak should remain visible.
      
    • Note: Carbon-13 NMR (

      
      -NMR) will show the methyl carbons as a septet due to coupling with Deuterium (
      
      
      
      Hz).
Protocol: Mass Spectrometry

Acetone cyanohydrin ionizes poorly in positive mode. Negative mode (ESI-) is preferred.

  • Target Ion:

    
    
    
  • Calculated m/z:

    
    
    
  • Criteria: The major peak must correspond to the d6 species. Significant peaks at m/z 89 or 88 indicate incomplete deuteration (d5/d4).

Part 4: Handling & Safety (Critical)[5]

WARNING: 2-Cyano-2-propanol-d6 is chemically equivalent to its unlabeled counterpart regarding toxicity. It is an Extremely Hazardous Substance .[2]

Decomposition Hazard

Cyanohydrins are in equilibrium with their ketone and Hydrogen Cyanide (HCN) precursors.



  • Moisture Sensitivity: Contact with water or bases accelerates decomposition, releasing fatal HCN gas.

  • Thermal Instability: Do not heat above 60°C without stabilization. Distillation requires reduced pressure and acid stabilization.

Storage Protocol
  • Stabilization: Ensure the sample contains trace acid (e.g.,

    
     or 
    
    
    
    ) to inhibit decomposition.
  • Temperature: Store at 2°C – 8°C (Refrigerated).

  • Container: Tightly sealed glass vial with PTFE liner, stored inside a secondary containment vessel with desiccant.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3][4] Standard Atomic Weights of the Elements. CIAAW. [Link][4]

  • National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

  • PubChem. (2024). Acetone Cyanohydrin Compound Summary (Safety & Toxicity). National Library of Medicine. [Link]

Sources

Thermodynamic stability of deuterated cyanohydrins

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Deuterated Cyanohydrins

Abstract

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in modern drug development to enhance pharmacokinetic profiles.[1][2] This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of deuterated cyanohydrins. Cyanohydrins, as versatile synthetic intermediates, are subject to a reversible formation equilibrium, making their inherent stability a critical parameter in multi-step syntheses and as part of a final active pharmaceutical ingredient (API).[3][4] We will dissect the fundamental deuterium isotope effects that influence this equilibrium, detail robust analytical methodologies for quantifying stability, and provide field-proven protocols for researchers, chemists, and drug development professionals.

The Cyanohydrin Equilibrium: A Thermodynamic Balancing Act

Cyanohydrins are formed through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone.[5][6] This reaction is reversible, establishing an equilibrium between the starting carbonyl compound and the cyanohydrin product. The position of this equilibrium, and thus the thermodynamic stability of the cyanohydrin, is dictated by the Gibbs free energy of the reaction.

The equilibrium is influenced by several factors, including the electronic nature and steric hindrance of the carbonyl compound, solvent, temperature, and pH.[7][8] For many ketones, particularly those that are sterically hindered, the equilibrium may not favor the cyanohydrin product, posing a synthetic challenge.[9]

Cyanohydrin_Equilibrium cluster_reactants Reactants cluster_products Products Ketone R-C(=O)-R' (Ketone/Aldehyde) Cyanohydrin R-C(OH)(CN)-R' (Cyanohydrin) Ketone->Cyanohydrin k_f (Formation) HCN + HCN Cyanohydrin->Ketone k_r (Decomposition)

Caption: The reversible equilibrium between a carbonyl compound and its corresponding cyanohydrin.

The Deuterium Isotope Effect: A Foundation of Enhanced Stability

The substitution of hydrogen (¹H) with deuterium (²H or D) introduces subtle yet significant changes to the physicochemical properties of a molecule. While chemically similar, the increased mass of deuterium alters the vibrational energy of chemical bonds.

The Kinetic Isotope Effect (KIE) The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. This results in a lower zero-point energy (ZPE) and a higher activation energy for C-D bond cleavage.[10] Consequently, reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond.[11] This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of using deuteration to slow drug metabolism.[][13]

The Thermodynamic (Equilibrium) Isotope Effect (TIE/EIE) Beyond kinetics, deuterium substitution also influences the thermodynamics of a reaction. An Equilibrium Isotope Effect (EIE) arises when the isotopic substitution affects the relative stability of reactants and products differently.[14] Deuterium preferentially enriches in the state where it is more strongly bound, which corresponds to the species with the higher vibrational force constants.[14][15]

In the context of the cyanohydrin equilibrium, we are primarily concerned with the secondary isotope effect, where the C-D bond is not broken but is located at or near the reaction center. When a carbonyl carbon rehybridizes from sp² (in the aldehyde/ketone) to sp³ (in the cyanohydrin), the frequencies of the associated C-H (or C-D) bending modes change.[16] The sp³ hybridized state of the cyanohydrin provides a more stable, lower-energy environment for deuterium compared to the sp² state of the carbonyl reactant. This stabilization of the product shifts the equilibrium further towards the cyanohydrin, enhancing its thermodynamic stability.

PropertyC-H BondC-D BondImplication for Stability
Bond Length ShorterSlightly ShorterStronger, more stable bond
Vibrational Frequency HigherLowerLower zero-point energy
Zero-Point Energy (ZPE) HigherLowerHigher activation energy required for cleavage
Bond Dissociation Energy LowerHigherSlower rate of metabolic cleavage (KIE)

Table 1: Comparison of Physicochemical Properties of C-H vs. C-D Bonds and Their Implications.

Quantifying Stability: Key Analytical Methodologies

A multi-pronged analytical approach is essential to confirm deuteration and quantify the thermodynamic stability of the resulting cyanohydrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for validating the site and extent of deuterium incorporation.[17][18] Since deuterium is not observed in a standard ¹H NMR spectrum, the disappearance or reduction of a proton signal provides direct evidence of substitution.[18] Furthermore, ¹³C NMR can be used to observe splitting pattern changes due to the C-D coupling.[19]

For stability studies, NMR is invaluable for directly measuring the equilibrium constant (K_eq). By acquiring spectra of a solution at equilibrium, the ratio of cyanohydrin to the starting carbonyl compound can be determined by integrating their respective characteristic signals.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is crucial for confirming the molecular weight of the deuterated compound and assessing its isotopic purity.[20][21] The mass difference between hydrogen (~1 Da) and deuterium (~2 Da) allows for clear differentiation between the deuterated analyte and any residual non-deuterated starting material or impurities.[22] It serves as an orthogonal technique to NMR for quality control and characterization.[17]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment Synthesis Synthesis of Deuterated Cyanohydrin Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Confirm NMR Spectroscopy (Site & %D Confirmation) Purification->NMR_Confirm MS_Confirm LC-MS Analysis (Isotopic Purity & Mass Verification) Purification->MS_Confirm Equilibrium_Setup Establish Equilibrium (Controlled Temp/pH) NMR_Confirm->Equilibrium_Setup NMR_Quant NMR Quantification (Measure [Product]/[Reactant]) Equilibrium_Setup->NMR_Quant Calc_Keq Calculate K_eq and ΔG NMR_Quant->Calc_Keq

Caption: A typical workflow for the synthesis and thermodynamic stability analysis of a deuterated cyanohydrin.

Applications in Drug Development

The enhanced thermodynamic stability of deuterated cyanohydrins has significant implications for drug design and development.

  • Improved Shelf-Life and Formulation Stability: A cyanohydrin moiety within a drug molecule that is less prone to decomposition back to the parent carbonyl can lead to a longer shelf-life and more robust formulation options.[23][24]

  • Reduced Metabolic Lability: While distinct from the KIE that slows C-D bond cleavage, increased thermodynamic stability can reduce the concentration of the more reactive carbonyl compound at equilibrium in physiological conditions. This can potentially alter metabolic pathways that target the carbonyl group, contributing to an improved pharmacokinetic profile.[][25]

  • Precise Isotopic Labeling: Deuterated cyanohydrins can serve as stable, isotopically labeled internal standards for quantitative bioanalysis using mass spectrometry, enabling highly accurate pharmacokinetic and toxicological studies.[20][21]

Experimental Protocols

Disclaimer: All work with cyanide compounds must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. An emergency cyanide antidote kit should be readily available.

Protocol 1: Synthesis of a Deuterated Cyanohydrin (Example: from Benzaldehyde-d1)

This protocol describes a general method adapted from established procedures for cyanohydrin synthesis.[9]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzaldehyde-d1 (1.0 eq) and 20 mL of dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add zinc iodide (0.1 eq) to the solution.

  • Cyanide Addition: In the dropping funnel, place trimethylsilyl cyanide (TMSCN) (1.1 eq). Add the TMSCN dropwise to the cooled aldehyde solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup (Silyl Ether Intermediate): Upon completion, quench the reaction by slowly adding 20 mL of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This yields the crude O-trimethylsilyl-deuterated cyanohydrin.

  • Desilylation: Dissolve the crude silyl ether in 50 mL of tetrahydrofuran (THF). Add 30 mL of 3 N hydrochloric acid. Heat the mixture at 65°C for 1 hour.[9]

  • Final Isolation: Cool the solution and pour it into a separatory funnel with 30 mL of water. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deuterated cyanohydrin. Purify further by column chromatography if necessary.

Protocol 2: NMR-Based Determination of the Equilibrium Constant (K_eq)
  • Sample Preparation: Prepare a stock solution of the purified deuterated cyanohydrin at a known concentration (e.g., 10 mg/mL) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Also prepare a stock solution of the corresponding non-deuterated cyanohydrin as a control.

  • Equilibration: Place the NMR tube in the NMR spectrometer's probe, which is maintained at a constant, known temperature (e.g., 298 K). Allow the sample to equilibrate for at least 1 hour before measurement.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal corresponding to the cyanohydrin (e.g., the α-proton) and a well-resolved signal for the starting aldehyde (e.g., the aldehyde proton).

  • Calculation: Calculate the molar ratio of the two species.

    • Ratio = Integral_Cyanohydrin / Integral_Aldehyde

    • The equilibrium constant for the decomposition is K_d = [Aldehyde][HCN] / [Cyanohydrin]. Since [HCN] is often difficult to measure directly and depends on the initial conditions, a more practical measure of stability is the ratio of the bound to unbound form under specific conditions. For comparative purposes, the ratio [Cyanohydrin] / [Aldehyde] provides a direct measure of relative stability.

  • Comparative Analysis: Repeat the experiment for the non-deuterated analogue under identical conditions. A higher [Cyanohydrin] / [Aldehyde] ratio for the deuterated compound confirms its enhanced thermodynamic stability.

Conclusion

The deuteration of cyanohydrins provides a measurable and significant enhancement to their thermodynamic stability. This phenomenon is rooted in the fundamental principles of equilibrium isotope effects, where the lower zero-point energy of the C-D bond favors its residence in the more stable sp³-hybridized state of the cyanohydrin product. By leveraging robust analytical techniques such as NMR and mass spectrometry, researchers can precisely quantify this stabilizing effect. For professionals in drug development, understanding and applying these principles offers a strategic advantage in designing molecules with improved stability, more reliable pharmacokinetic profiles, and enhanced therapeutic potential.

References

  • Understanding Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). (n.d.). Google Cloud.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. (n.d.). Benchchem.
  • Hydrogen–deuterium exchange. (n.d.). Wikipedia.
  • Kinetic secondary deuterium isotope effects for substituted benzaldehyde cyanohydrin formation. (n.d.). American Chemical Society.
  • Kinetic versus Thermodynamic Control of Reactions. (2025, August 15). Fiveable.
  • A new synthesis of cyanohydrin esters. (n.d.). American Chemical Society.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016, June 1). Organic & Biomolecular Chemistry (RSC Publishing).
  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 6). SpringerLink.
  • Conformational and long-range low field steric deuterium isotope effects on carbon chemical shifts. (n.d.). ScienceDirect.
  • Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S). (n.d.). PMC.
  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (2025, August 15). Fiveable.
  • Primary and secondary deuterium isotope effects on equilibrium constants for enzyme-catalyzed reactions. (n.d.). PubMed.
  • 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. (2014, July 25). Chemistry LibreTexts.
  • The Application of Deuteration Strategy in Drug Design. (2025, August 6). ResearchGate.
  • Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018, October 18). University of California, Santa Barbara.
  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (n.d.). Organic Chemistry.
  • CCLVI.—The conditions determining the thermodynamic stability of cyanohydrins of carbonyl compounds. Part II. Dissociation constants of some cyanohydrins derived from methyl alkyl and phenyl alkyl ketones. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Acetone cyanohydrin (75-86-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. (n.d.). Organic Chemistry Portal.
  • Isotope Effects. (n.d.). Columbia University.
  • Kinetic isotope effect. (n.d.). Wikipedia.
  • Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. (2021, December 20). PMC.
  • Benzophenone Cyanohydrin. (n.d.). Organic Syntheses Procedure.
  • Proton magnetic resonance studies of porphyrin iron (3) cyanides. (n.d.). PubMed.
  • Cyanohydrins. (2023, January 22). Chemistry LibreTexts.
  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.
  • NMR Spectroscopy. (n.d.). MSU chemistry.
  • Expansion of the 13 C NMR splitting pattern observed for aliphatic peak... (n.d.). ResearchGate.
  • (A) Equilibrium constants for traditional cyanohydrin synthesis with... (n.d.). ResearchGate.
  • Kinetic and thermodynamic studies on the cyanation reactions and base-on/base-off equilibria of alkyl-13-epicobalamins. (n.d.). Dalton Transactions (RSC Publishing).
  • Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. (2021, December 20). MDPI.
  • The Application of Deuteration Strategy in Drug Design. (2025, April 1). PubMed.
  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025, January 19). Chemistry LibreTexts.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017, March 27). Juniper Publishers.
  • Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare. (2024, February 24). PMC.
  • The influence of deuterium isotope effects on structural rearrangements, ensemble equilibria, and hydrogen bonding in protic ionic liquids. (n.d.). ChemRxiv.
  • Cyanohydrin. (n.d.). Wikipedia.
  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025, August 7). ResearchGate.
  • Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study. (2025, December 15). Tohoku University.
  • TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. (2016, August 10). PubMed.

Sources

Difference between acetone cyanohydrin and 2-Cyano-2-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis, Synthesis, and Mechanistic Applications in Drug Development

Executive Summary

This technical guide delineates the critical distinctions between Acetone Cyanohydrin (ACH) , a high-volume industrial intermediate, and its isotopologue, 2-Cyano-2-propanol-d6 (ACH-d6) . While chemically homologous, their applications diverge significantly: ACH is a precursor for methacrylates and a potent toxicological hazard, whereas ACH-d6 serves as a precision tool in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic Kinetic Isotope Effect (KIE) studies. This document provides self-validating synthesis protocols, spectroscopic data, and mechanistic insights into their respective roles in pharmaceutical research.

Part 1: Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the isotopic substitution of the six methyl protons (


H) with deuterium (

H or D). This substitution alters the mass and vibrational energy of the molecule without changing its electronic geometry, leading to distinct physical behaviors known as the Isotope Effect.
Table 1: Comparative Physicochemical Profile
FeatureAcetone Cyanohydrin (ACH)2-Cyano-2-propanol-d6 (ACH-d6)
CAS Number 75-86-540662-43-9
Molecular Formula


Molecular Weight 85.11 g/mol 91.14 g/mol
Structure


C-H/C-D Bond Energy ~413 kJ/mol~441 kJ/mol (Stronger)
Primary Application Monomer synthesis (MMA), reagentNMR Standard, Metabolic Tracer
Boiling Point 95 °C~94-96 °C (Slight variation)
Key Hazard High Toxicity (Releases HCN)High Toxicity (Releases HCN)

Critical Insight: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium.[1] This thermodynamic stability is the basis for the Kinetic Isotope Effect (KIE) utilized in drug metabolism studies (see Part 3).

Part 2: Spectroscopic Characterization (The Analytical Standard)

The most immediate practical difference is observed in NMR spectroscopy. ACH-d6 is "silent" in proton NMR (


H-NMR) regarding the methyl groups, making it an ideal internal standard or solvent additive when analyzing non-deuterated analogs.
Proton NMR ( H-NMR)
  • ACH: Exhibits a sharp singlet at

    
     1.5-1.6 ppm  (depending on solvent) corresponding to the six equivalent methyl protons. The hydroxyl proton appears as a broad singlet (variable position, typically 
    
    
    
    3.0-5.0 ppm).
  • ACH-d6: The methyl region (

    
     1.5 ppm) is silent . Only the hydroxyl proton (
    
    
    
    ) remains visible, provided it has not exchanged with a deuterated solvent (e.g.,
    
    
    ).
Carbon-13 NMR ( C-NMR)
  • ACH: Shows a strong singlet for the methyl carbons.

  • ACH-d6: The methyl carbons split into a septet pattern (

    
     rule, where 
    
    
    
    deuteriums and
    
    
    ). This signal is significantly weaker due to the lack of Nuclear Overhauser Effect (NOE) enhancement and splitting intensity loss.

Part 3: Mechanistic Implications in Drug Development[4]

In drug discovery, ACH-d6 is not merely a solvent; it is a probe for metabolic stability. The toxicity of ACH stems from its reversible decomposition into Acetone and Hydrogen Cyanide (HCN).

The Deuterium Kinetic Isotope Effect (KIE)

When ACH-d6 decomposes, it releases Acetone-d6 and HCN. If the metabolic clearance of the acetone moiety involves C-H bond abstraction (e.g., oxidation by CYP2E1 to acetol), the d6-variant will exhibit a slower reaction rate (


).
Diagram 1: Metabolic Fate & Toxicity Pathways

This diagram illustrates the parallel decomposition of ACH and ACH-d6, highlighting the specific enzymatic steps where the isotope effect manifests.

MetabolicPathways ACH Acetone Cyanohydrin (ACH) HCN Hydrogen Cyanide (HCN) ACH->HCN Spontaneous Decomposition Acetone Acetone (CH3)2CO ACH->Acetone ACH_d6 ACH-d6 (Deuterated) ACH_d6->HCN Acetone_d6 Acetone-d6 (CD3)2CO ACH_d6->Acetone_d6 COX Cytochrome C Oxidase HCN->COX Inhibition CYP CYP2E1 Oxidation Acetone->CYP Acetone_d6->CYP Acetol Acetol (Toxic Metabolite) CYP->Acetol Fast Rate (kH) Acetol_d Acetol-d (Slower Formation) CYP->Acetol_d Slow Rate (kD) Primary KIE ATP_Fail ATP Depletion (Cell Death) COX->ATP_Fail

Caption: Comparative metabolic pathways. Note that HCN toxicity is identical for both, but the oxidative metabolism of the acetone byproduct is retarded in the d6 variant due to the Kinetic Isotope Effect.

Part 4: Experimental Workflows

Safety Protocol (Crucial)

Both ACH and ACH-d6 are extremely hazardous . They release HCN upon contact with water, heat, or base.

  • Engineering Controls: All work must be performed in a functioning fume hood.

  • PPE: Butyl rubber gloves (nitrile is permeable to HCN), face shield, and lab coat.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately accessible.

Protocol 1: Synthesis of 2-Cyano-2-propanol-d6 (ACH-d6)

Rationale: This protocol adapts the standard Organic Syntheses method [1] but substitutes Acetone-d6 to generate the isotopologue.

Reagents:

  • Acetone-d6 (CAS 666-52-4): 1.0 eq

  • Sodium Cyanide (NaCN): 1.2 eq

  • Sulfuric Acid (40% aq): Excess

  • Ether (for extraction)[2][3]

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve NaCN (1.2 eq) in minimal

    
     (to maintain isotopic purity) or 
    
    
    
    (if H/D exchange on the hydroxyl is acceptable/expected).
  • Cooling: Immerse the flask in an ice-salt bath. Maintain internal temperature between -5°C and 0°C.

  • Addition: Add Acetone-d6 slowly. Stir vigorously.

  • Acidification: Dropwise add 40%

    
     over 1 hour. Caution: Exothermic. HCN gas may evolve.[3][4] Maintain temperature < 10°C.[5][6]
    
  • Separation: The ACH-d6 will form an oily upper layer. Decant the organic layer.[3][6]

  • Extraction: Extract the aqueous layer with diethyl ether (

    
    ). Combine with the organic layer.
    
  • Drying: Dry over anhydrous

    
    .
    
  • Purification: Remove ether via rotary evaporation (bath < 30°C). Distill the residue under reduced pressure (approx. 80°C at 15 mmHg).

Diagram 2: Synthesis Logic Flow

SynthesisWorkflow Start Start: Acetone-d6 + NaCN Reaction Reaction Phase Temp < 0°C Add H2SO4 slowly Start->Reaction Nucleophilic Attack PhaseSep Phase Separation (Oily Layer = Crude ACH-d6) Reaction->PhaseSep Acidification Extract Ether Extraction & Drying (Na2SO4) PhaseSep->Extract Distill Vacuum Distillation (80°C @ 15mmHg) Extract->Distill Final Pure 2-Cyano-2-propanol-d6 Distill->Final

Caption: Step-wise synthesis workflow for ACH-d6, emphasizing temperature control to prevent HCN off-gassing.

References

  • Organic Syntheses. (1941). Acetone Cyanohydrin.[2][3][4][5][6][7][8][9][10] Collective Volume 2, Page 7.[2][5][6] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Acetone Cyanohydrin: Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.).[11] 2-Cyano-2-propanol-d6 (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2005). Acetone Cyanohydrin: Acute Exposure Guideline Levels (AEGLs). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[12] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Reference for solvent shift comparisons). [Link]

Sources

Foreword: Beyond Chemical Purity – The Criticality of Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isotopic Enrichment of 2-Cyano-2-propanol-1,1,1,3,3,3-d6

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide addresses a nuanced yet paramount aspect of utilizing deuterated compounds: the precise determination of isotopic enrichment. For a molecule like this compound, a valuable intermediate in organic synthesis and a building block for deuterated active pharmaceutical ingredients (APIs), its utility is fundamentally defined not just by its chemical purity, but by the extent and consistency of its deuterium incorporation.[1][2][3]

Deuteration is a strategic tool in drug development, often employed to alter metabolic pathways by leveraging the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as increased metabolic stability and longer half-lives, potentially reducing dosing frequency and improving patient outcomes.[4] However, the success of this strategy hinges on the precise level of deuterium enrichment. An inadequately characterized, deuterated material containing a heterogeneous mixture of isotopologues (e.g., d5, d4 species) can lead to inconsistent biological activity and create significant regulatory hurdles.[5][6]

This guide, therefore, eschews a simple recitation of methods. Instead, it provides a self-validating, integrated analytical strategy, grounded in first principles, to authoritatively characterize the isotopic enrichment of this compound. We will explore the causal relationships behind our choice of techniques and demonstrate how a dual, complementary approach using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides the highest degree of confidence.

The Foundational Distinction: Isotopic Enrichment vs. Species Abundance

Before delving into analytical protocols, it is crucial to clarify two frequently confused terms.[5]

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within the molecule. For this compound, if the starting material (Acetone-d6) has a 99.8% D enrichment, it means each of the six possible deuterium positions has a 99.8% probability of being occupied by a deuterium atom and a 0.2% probability of being occupied by a protium (¹H) atom.[5]

  • Species Abundance: This describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition. Due to the statistical nature of deuteration, a batch with 99.8% isotopic enrichment will not contain 99.8% of the fully deuterated (d6) molecules. It will contain a predictable distribution of d6, d5, d4, and lower isotopologues.[5][6]

This distinction is not merely semantic; it is the cornerstone of a robust characterization. Our analytical approach is designed to first determine the average isotopic enrichment with high precision (via NMR) and then to confirm the resulting isotopologue species distribution (via MS).

The Overall Analytical Workflow

A robust characterization workflow is a self-validating system. The output of one technique should logically support and be confirmed by the next. The diagram below illustrates the comprehensive workflow for determining the isotopic enrichment and isotopologue profile of this compound.

Isotopic Enrichment Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Primary Quantification (Enrichment) cluster_1 Confirmatory Analysis (Distribution) cluster_2 Validation and Reporting Sample Sample of 2-Cyano-2-propanol-d6 Prep_NMR Prepare qNMR Sample (Add Internal Standard) Sample->Prep_NMR Prep_MS Prepare HRMS Sample Sample->Prep_MS Acquire_NMR Acquire ¹H NMR Spectrum Prep_NMR->Acquire_NMR Calc_Enrichment Calculate Isotopic Enrichment (%) Acquire_NMR->Calc_Enrichment Calc_Theoretical Calculate Theoretical Distribution (from NMR Enrichment %) Calc_Enrichment->Calc_Theoretical Acquire_MS Acquire Full Scan HRMS Data Prep_MS->Acquire_MS Analyze_MS Measure Isotopologue Distribution Acquire_MS->Analyze_MS Compare Compare Measured vs. Theoretical Analyze_MS->Compare Calc_Theoretical->Compare Report Final Certificate of Analysis Compare->Report

Sources

Methodological & Application

Hydrolysis of 2-Cyano-2-propanol-1,1,1,3,3,3-d6: A Detailed Protocol for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This application note provides a detailed protocol for the hydrolysis of 2-Cyano-2-propanol-1,1,1,3,3,3-d6, a deuterated analog of acetone cyanohydrin, to yield 2-hydroxyisobutyric acid-d6. This isotopically labeled compound is a valuable building block in drug development and metabolic research, where it can serve as an internal standard for mass spectrometry-based assays or as a tracer to elucidate biological pathways.[1]

The protocol details both acid and base-catalyzed hydrolysis pathways, offering researchers the flexibility to choose the most suitable method based on their specific needs and available resources. The underlying reaction mechanisms are discussed to provide a comprehensive understanding of the chemical transformation.

Reaction Mechanisms

The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[2][3] This transformation can be effectively catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

In the presence of an acid, the nitrogen atom of the nitrile group is protonated, which significantly increases the electrophilicity of the nitrile carbon.[3][4][5] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers and tautomerization then leads to the formation of an amide intermediate.[3][6] Under the reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium ion.[2]

Base-Catalyzed Hydrolysis

Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[4][7] This addition reaction forms an imine anion, which is subsequently protonated by water to yield an imidic acid.[4][8] Tautomerization of the imidic acid gives the amide intermediate.[4] Similar to the acid-catalyzed pathway, the amide is then hydrolyzed to a carboxylate salt, which upon acidic workup, yields the final carboxylic acid.[8][9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for both acid and base-catalyzed hydrolysis of this compound.

Materials and Equipment

Reagents:

  • This compound (CAS: 40662-43-9)[10]

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium hydroxide (NaOH), pellets

  • Diethyl ether (Et₂O), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized water

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Infrared (IR) spectrometer

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from established methods for the hydrolysis of acetone cyanohydrin.[11][12]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of this compound.

  • Acid Addition: Slowly and carefully add 100 mL of 6 M sulfuric acid to the flask while stirring in an ice bath to control the initial exotherm.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for NMR analysis.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Workup - Extraction: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Neutralization and Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step is crucial to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-hydroxyisobutyric acid-d6.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol offers an alternative route using a strong base.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 2-4 hours. Monitor the reaction progress as described in the acid-catalyzed protocol.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Workup - Acidification: Carefully acidify the cooled reaction mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid in an ice bath. This will protonate the carboxylate salt to form the carboxylic acid.

  • Extraction: Transfer the acidified mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude 2-hydroxyisobutyric acid-d6 obtained from either protocol can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization is a mixture of toluene and heptane. Dissolve the crude product in a minimal amount of hot toluene and then add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed using a solvent system such as ethyl acetate/hexanes with a small percentage of acetic acid to prevent tailing.

Data Presentation

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst 6 M H₂SO₄10% NaOH
Reaction Time 4-6 hours2-4 hours
Reaction Temp. 100-110 °C (Reflux)100-105 °C (Reflux)
Workup Ether extraction, NaHCO₃ washAcidification, CH₂Cl₂ extraction
Typical Yield 75-85%80-90%

Visualization of Experimental Workflow

Hydrolysis_Workflow cluster_acid Acid-Catalyzed Protocol cluster_base Base-Catalyzed Protocol A_Start Start with 2-Cyano-2-propanol-d6 A_Add_Acid Add 6M H₂SO₄ A_Start->A_Add_Acid A_Reflux Reflux (4-6h) A_Add_Acid->A_Reflux A_Workup Workup: Ether Extraction, NaHCO₃ Wash A_Reflux->A_Workup A_End Crude 2-hydroxyisobutyric acid-d6 A_Workup->A_End Purification Purification (Recrystallization or Chromatography) A_End->Purification B_Start Start with 2-Cyano-2-propanol-d6 B_Add_Base Add 10% NaOH B_Start->B_Add_Base B_Reflux Reflux (2-4h) B_Add_Base->B_Reflux B_Workup Workup: Acidification, CH₂Cl₂ Extraction B_Reflux->B_Workup B_End Crude 2-hydroxyisobutyric acid-d6 B_Workup->B_End B_End->Purification Final_Product Pure 2-hydroxyisobutyric acid-d6 Purification->Final_Product

Sources

Application Note: 2-Cyano-2-propanol-d6 as a Derivatization Reagent in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in drug development, industrial hygiene, and polymer chemistry. It details the use of 2-Cyano-2-propanol-d6 (Acetone Cyanohydrin-d6) as a specialized derivatization reagent and internal standard precursor for the trace analysis of reactive isocyanates and carbonyl compounds via LC-MS/MS and GC-MS.

Abstract & Core Rationale

In the analysis of highly reactive electrophiles like isocyanates (NCO) or labile carbonyls, direct chromatographic analysis is often impossible due to thermal instability and reactivity. 2-Cyano-2-propanol (Acetone Cyanohydrin) serves as a unique "blocking" derivatization reagent that converts unstable isocyanates into thermally reversible, yet chromatographically stable, carbamate (urethane) derivatives.

The deuterated isotopologue, 2-Cyano-2-propanol-d6 , is critical for Isotope Dilution Mass Spectrometry (IDMS) . It enables the synthesis of stable isotope-labeled internal standards (SIL-IS) that match the physicochemical properties of the analyte derivatives while providing mass-resolved detection. This eliminates matrix effects and ionization suppression errors common in complex matrices like biological fluids or polymer formulations.

Key Advantages
  • Thermal Reversibility: Unlike permanent derivatives (e.g., with dibutylamine), cyano-propanol derivatives can be "de-blocked" at specific temperatures, allowing for unique thermal desorption applications.

  • Steric Protection: The bulky dimethyl-cyano group provides steric hindrance, stabilizing the derivative against hydrolysis.

  • Mass Shift: The -d6 labeling provides a +6 Da mass shift, ideal for separating analyte and standard signals in MS/MS.

Chemical Mechanism

The derivatization process involves the nucleophilic attack of the hydroxyl group of 2-Cyano-2-propanol-d6 on the electrophilic carbon of the isocyanate group.

Reaction Scheme

Analyte: R-N=C=O (Isocyanate) Reagent: (CD₃)₂C(OH)CN (2-Cyano-2-propanol-d6) Product: R-NH-CO-O-C(CN)(CD₃)₂ (Deuterated Blocked Isocyanate)

ReactionMechanism Isocyanate Isocyanate (R-NCO) (Electrophile) Intermediate Transition State (Tetrahedral) Isocyanate->Intermediate + Reagent Catalyst (TEA/DBTL) Reagent 2-Cyano-2-propanol-d6 (Nucleophile) Reagent->Intermediate Product Blocked Isocyanate-d6 (Stable Carbamate) Intermediate->Product Proton Transfer

Figure 1: Reaction pathway for the derivatization of isocyanates using 2-Cyano-2-propanol-d6.

Experimental Protocol

This protocol describes the synthesis of a deuterated internal standard (Step A) and its application in the quantitation of MDI (Methylene Diphenyl Diisocyanate) in a polymer matrix (Step B).

Materials Required[1][2][3][4][5][6][7][8][9]
  • Reagent: 2-Cyano-2-propanol-d6 (≥98 atom % D).

  • Catalyst: Triethylamine (TEA) or Dibutyltin Dilaurate (DBTL).

  • Solvent: Anhydrous Toluene or Acetonitrile (LC-MS grade).

  • Analytes: 4,4'-MDI, 2,4-TDI, or HDI.

Step A: Synthesis of the Internal Standard (SIL-IS)

Use this step to create the reference standard before sample analysis.

  • Preparation: Dissolve 1.0 mmol of the target isocyanate (e.g., 4,4'-MDI) in 10 mL of anhydrous toluene.

  • Addition: Add 2.2 mmol (10% excess) of 2-Cyano-2-propanol-d6 .

  • Catalysis: Add 10 µL of TEA.

  • Incubation: Heat the mixture to 60°C for 2 hours under nitrogen atmosphere.

    • Note: Monitor reaction completion via FTIR (disappearance of NCO peak at ~2270 cm⁻¹).

  • Purification: Evaporate solvent under reduced pressure. Recrystallize the solid derivative from hexane/toluene.

  • Validation: Confirm structure and isotopic purity via ¹H-NMR and MS.

Step B: Sample Preparation & Quantitation

Use this workflow for analyzing unknown samples.

  • Sampling: Weigh 1.0 g of polymer/sample into a vial.

  • Spiking: Add a known quantity (e.g., 50 µg) of the Synthesized SIL-IS (from Step A).

  • Derivatization (of Analyte): Add 5 mL of derivatizing solution containing non-deuterated 2-Cyano-2-propanol (1% v/v in Acetonitrile) and catalyst.

  • Extraction: Sonicate for 30 mins at 40°C to extract isocyanates and simultaneously derivatize them.

  • Cleanup: Filter through a 0.2 µm PTFE syringe filter.

  • Analysis: Inject into LC-MS/MS.

LC-MS/MS Analytical Conditions

ParameterSetting
Instrument Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+)
Column C18 Reverse Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 8 min; Hold 2 min.
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
MRM Transitions (Example for MDI)

The deuterated reagent introduces a specific mass shift in the fragment ions containing the blocking group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MDI-Bis(Cyano-Pr) (Analyte)421.2 [M+H]⁺251.1 (MDI core)25
MDI-Bis(Cyano-Pr-d6) (IS)433.3 [M+H]⁺251.1 (MDI core)25

Note: The +12 Da shift (two blocking groups per MDI molecule) ensures clean separation of the Internal Standard.

Workflow Visualization

Workflow cluster_0 Step A: IS Synthesis cluster_1 Step B: Sample Analysis ReagentD6 2-Cyano-2-propanol-d6 SynthIS Synthesized SIL-IS (Deuterated Derivative) ReagentD6->SynthIS PureIso Pure Isocyanate Std PureIso->SynthIS Mix Mixture: Analyte-H + IS-d6 SynthIS->Mix Spike Sample Unknown Sample (Free Isocyanates) DerivReaction Derivatization Reaction Sample->DerivReaction ReagentH Unlabeled Reagent (2-Cyano-2-propanol) ReagentH->DerivReaction DerivReaction->Mix LCMS LC-MS/MS Analysis Mix->LCMS

Figure 2: Complete workflow for Isotope Dilution Analysis using 2-Cyano-2-propanol-d6.

References

  • NIOSH Manual of Analytical Methods (NMAM). (2016). Isocyanates, Monomeric: Method 5521.[1] Centers for Disease Control and Prevention. Link

  • International Organization for Standardization (ISO). (2013). ISO 17734-1:2013 Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry.Link

  • Wicks, Z. A., & Wicks, D. A. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings, 36(3), 148-172. Link

  • Sigma-Aldrich. (2023). Acetone Cyanohydrin Product Specification and Safety Data Sheet.Link

  • PubChem. (2024).[2] 2-Cyano-2-propanol-1,1,1,3,3,3-d6 Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Storage conditions to prevent degradation of acetone cyanohydrin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stable Isotope Division Subject: Preservation & Integrity of Acetone Cyanohydrin-d6 (CAS: 666-52-4 / Analog) Ticket ID: #ACH-D6-STAB-001 Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The Equilibrium Trap

Welcome to the Stable Isotope Support Center. You are likely working with Acetone Cyanohydrin-d6 (ACH-d6) as a metabolic tracer, an NMR solvent additive, or a synthesis intermediate for deuterated methacrylates.

The Core Challenge: Unlike standard organic solvents, ACH-d6 is not a static molecule; it is a "chemical snapshot" of a dynamic equilibrium. It exists in a reversible state with its decomposition products: Acetone-d6 and Hydrogen Cyanide (HCN).



Your storage strategy must actively suppress the backward reaction (decomposition). If you treat this merely as a "solvent," you risk generating lethal HCN gas and losing the isotopic purity of your expensive reagent.

Module 1: Critical Storage Parameters

To prevent degradation, you must control three thermodynamic and kinetic levers: Temperature , pH , and Moisture .

The Acid Stabilizer (Crucial)
  • Mechanism: The decomposition of cyanohydrins is base-catalyzed. Even the alkalinity of standard borosilicate glass can initiate the reversion to Acetone-d6 and HCN.

  • Protocol: Commercial high-purity ACH-d6 is typically stabilized with trace mineral acid (e.g.,

    
    
    
    
    
    or
    
    
    ).
  • User Action: Never store ACH-d6 in non-passivated glass or transfer it to basic containers (like untreated soda-lime glass vials) for long-term storage. If you distill the material to remove the stabilizer for a reaction, use it immediately . Unstabilized ACH-d6 degrades spontaneously.

Temperature Control
  • Mechanism: The dissociation into Acetone-d6 and HCN is endothermic.[1] Heat drives the equilibrium to the left (decomposition).

  • Protocol: Store at 2°C to 8°C (Refrigerated) .

  • User Action: While some industrial SDS sheets list "ambient" for bulk non-deuterated ACH, the high cost of the d6-isotopologue warrants refrigeration to maximize shelf-life.

Moisture Exclusion
  • Mechanism: Water promotes hydrolysis of the nitrile group to an amide (isobutyramide-d6), which is an irreversible degradation pathway.

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • User Action: Tightly cap bottles. Parafilm is insufficient; use Teflon-lined caps.

Module 2: Troubleshooting & Diagnostics

This section addresses specific anomalies you may observe.

Q1: "I smell almonds when I open the fridge. Is the bottle leaking?"
  • Diagnosis: Thermal Decomposition / Seal Failure.

  • The Science: The "bitter almond" odor is the olfactory signature of Hydrogen Cyanide (HCN).[1][2][3] If you smell it, the equilibrium has shifted.

  • Immediate Action:

    • Evacuate the area immediately.

    • Don appropriate PPE (respirator with specific cyanide cartridges if trained, otherwise call safety officer).

    • Check the temperature log; was the fridge cycling high?

    • Test: Use a portable HCN monitor or test strip near the sealed secondary container.

Q2: "My H NMR looks clean, but my reaction failed. Why?"
  • Diagnosis: The "Silent" Decomposition Trap.

  • The Science: This is the most common error with deuterated cyanohydrins.

    • Decomposition yields Acetone-d6 and HCN .[3]

    • Acetone-d6 has no protons, so it is invisible in

      
      H NMR (unless you are using a different solvent where the residual D-H exchange is visible, but usually it just looks like solvent background).
      
    • HCN protons (approx. 4.5 ppm) can exchange with the solvent or be broad/invisible depending on pH.

  • The Fix: You MUST use

    
    C NMR  to validate purity.
    
    • Look for the Acetone-d6 carbonyl carbon at ~206 ppm.

    • Look for the ACH-d6 nitrile carbon at ~120-124 ppm.

    • Ratio: Integrate these carbon peaks to determine the extent of decomposition.

Q3: "The liquid has turned from colorless to yellow."
  • Diagnosis: Base-Catalyzed Polymerization.

  • The Science: If the acid stabilizer has been consumed or neutralized (e.g., by pipetting with a base-contaminated tip), the cyanide ion can catalyze the polymerization of the acetone/methacrylate precursors.

  • Action: The sample is compromised. Do not attempt to distill; polymerization can be exothermic and dangerous. Dispose of as hazardous cyanide waste.

Module 3: Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the decision logic for storage.

ACH_Stability ACH Acetone Cyanohydrin-d6 (Target Compound) AcetoneD6 Acetone-d6 (Silent in 1H NMR) ACH->AcetoneD6 Equilibrium Shift HCN HCN Gas (Toxic Hazard) ACH->HCN Equilibrium Shift Polymer Yellow Polymer (Irreversible) ACH->Polymer Aging Heat Heat (>25°C) Heat->AcetoneD6 Accelerates Base Base / Alkali (Glass, pH > 7) Base->AcetoneD6 Catalyzes Base->Polymer Catalyzes Acid Acid Stabilizer (H2SO4) Acid->ACH Inhibits Decomp

Figure 1: Stability Pathways of Acetone Cyanohydrin-d6. Note that Acid Stabilization blocks both the reversion to precursors and the polymerization pathway.

Module 4: Summary of Specifications

ParameterSpecificationReason
Storage Temp 2°C – 8°C Suppress endothermic dissociation to HCN.
Stabilizer Required (Acidic) Prevents base-catalyzed decomposition.[4]
Container Amber Glass, Tightly Sealed Protects from light (radical formation) and moisture.
Analysis Method

C NMR

H NMR cannot detect the primary contaminant (Acetone-d6).
Shelf Life 6-12 Months Even with stabilization, slow equilibrium shift occurs.
Incompatibility Bases, Amines, Oxidizers Causes rapid, exothermic decomposition/polymerization.

References

  • National Center for Biotechnology Information (NCBI). Acetone Cyanohydrin - PubChem Compound Summary. PubChem.[5][6] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Acetone Cyanohydrin: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Organic Syntheses. Acetone Cyanohydrin (Preparation and Stability). Org.[7] Synth. 1941, 21, 3. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) before handling cyanohydrins.

Sources

Technical Support Center: Stabilizing 2-Cyano-2-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyano-2-propanol-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and stabilization of this valuable deuterated compound. Given its inherent instability in the presence of moisture and heat, proper handling is critical to ensure experimental success and safety.

Understanding the Instability of 2-Cyano-2-propanol-d6

2-Cyano-2-propanol-d6, also known as deuterated acetone cyanohydrin, is a crucial intermediate in various synthetic pathways, particularly in the pharmaceutical industry where isotopic labeling can modify a drug's metabolic profile.[1] However, like its non-deuterated counterpart, it is susceptible to decomposition. The primary degradation pathway is a retro-cyanation reaction, yielding deuterated acetone and hydrogen cyanide (HCN), a toxic gas.[2][3] This process is significantly accelerated by moisture, heat, and alkaline conditions.[2][3][4][5]

This guide provides practical, field-proven advice to mitigate these stability issues, ensuring the integrity of your research and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 2-Cyano-2-propanol-d6 degradation?

A1: The most immediate indicator of degradation is the characteristic bitter almond odor of hydrogen cyanide.[3] Visually, the compound may change from a colorless to a yellowish liquid. For quantitative assessment, techniques like Gas Chromatography (GC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed to determine purity and detect the presence of deuterated acetone.[6]

Q2: What are the optimal storage conditions for 2-Cyano-2-propanol-d6?

A2: To maintain the integrity of 2-Cyano-2-propanol-d6, it should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Specifically:

  • Temperature: Refrigeration is recommended to slow down the rate of decomposition.[1]

  • Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[1]

  • Container: Use tightly sealed containers. For hygroscopic solvents, single-use ampoules can minimize moisture exposure.[1]

  • pH: The compound should be kept slightly acidic (pH 4-5) to inhibit decomposition.[4]

Q3: How does moisture affect the stability of 2-Cyano-2-propanol-d6?

A3: Moisture acts as a catalyst in the decomposition of 2-Cyano-2-propanol-d6, facilitating its breakdown into deuterated acetone and hydrogen cyanide.[2][3] Even small amounts of water can significantly accelerate this process.[2] The half-life of acetone cyanohydrin in dilute aqueous solutions is highly pH-dependent, decreasing rapidly as the pH increases.[2][5]

Q4: Can I use a stabilizer with 2-Cyano-2-propanol-d6?

A4: Yes, the use of acidic stabilizers is a common practice. Acids such as sulfuric acid, phosphoric acid, citric acid, or boric acid can be added in small amounts (0.01 to 5% by weight) to maintain a slightly acidic pH and inhibit decomposition.[7][8] Boric anhydride can be particularly useful if the compound is contaminated with water, as it will react with water to form boric acid.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Faint almond-like odor detected near the storage area. Minor decomposition of 2-Cyano-2-propanol-d6, releasing hydrogen cyanide.1. Ensure the container is tightly sealed. 2. Verify that the storage area is cool and well-ventilated. 3. Check the pH of the compound and adjust with a suitable acidic stabilizer if necessary.[4] 4. Handle the compound in a certified chemical fume hood.[1]
Inconsistent experimental results or lower than expected yields. Degradation of the starting material, leading to lower purity.1. Assess the purity of your 2-Cyano-2-propanol-d6 stock using an appropriate analytical method (e.g., GC, qNMR).[6] 2. If degradation is confirmed, purify the compound by distillation under reduced pressure and in the presence of an acidic stabilizer.[8] 3. Always use freshly opened or properly stored material for sensitive reactions.
Visible discoloration (yellowing) of the compound. Significant decomposition has occurred.1. The material may not be suitable for use in sensitive applications. 2. Consider purification by distillation if a large quantity is affected. 3. Dispose of the degraded material according to your institution's hazardous waste guidelines.[1]
Precipitate formation in the 2-Cyano-2-propanol-d6. Polymerization or reaction with contaminants.1. Do not use the material. 2. Consult the Safety Data Sheet (SDS) for information on potential polymerization reactions. 3. Dispose of the material as hazardous chemical waste.[1]

Experimental Protocols

Protocol 1: Handling and Dispensing of 2-Cyano-2-propanol-d6

This protocol outlines the safe handling of 2-Cyano-2-propanol-d6 to minimize exposure to moisture and air.

Materials:

  • 2-Cyano-2-propanol-d6 in a Sure/Seal™ bottle or similar sealed container

  • Dry, nitrogen or argon-flushed glovebox or a Schlenk line setup

  • Dry syringes and needles

  • Dry, inert gas source (Nitrogen or Argon)

  • Reaction vessel, oven-dried and cooled under an inert atmosphere

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Work should be conducted in a certified chemical fume hood.[1]

  • For optimal protection against moisture, perform all transfers inside a glovebox.

  • If a glovebox is unavailable, use a Schlenk line. Purge the reaction vessel with inert gas.

  • Carefully remove the cap from the 2-Cyano-2-propanol-d6 container.

  • Using a dry syringe, pierce the septum of the container and draw the desired volume of the compound.

  • To prevent creating a vacuum in the source bottle, which can pull in atmospheric moisture, use a second needle connected to the inert gas line to maintain a slight positive pressure.

  • Quickly transfer the liquid to the reaction vessel.

  • Immediately reseal the 2-Cyano-2-propanol-d6 container.

  • Purge the headspace of the reaction vessel with inert gas before proceeding with your experiment.

Protocol 2: Small-Scale Stabilization with an Acidic Stabilizer

This protocol describes how to add a stabilizer to a small quantity of 2-Cyano-2-propanol-d6.

Materials:

  • 2-Cyano-2-propanol-d6

  • Stabilizer (e.g., citric acid or boric acid)

  • Dry solvent (e.g., anhydrous diethyl ether)

  • Magnetic stirrer and stir bar

  • pH indicator strips (for non-aqueous systems if available, or carefully test a diluted aqueous sample)

Procedure:

  • In a dry, inert atmosphere, dissolve a small, pre-calculated amount of the acidic stabilizer (e.g., 0.1% w/w) in a minimal amount of a dry, compatible solvent.

  • Add the stabilizer solution dropwise to the 2-Cyano-2-propanol-d6 while stirring.

  • Monitor the pH by taking a small aliquot, diluting it with deionized water, and testing with a pH strip. The target pH is between 4 and 5.[4]

  • Once the desired pH is reached, store the stabilized compound under the recommended conditions.

Visualizing Stability and Handling

Diagram 1: Decomposition Pathway of 2-Cyano-2-propanol-d6

2-Cyano-2-propanol-d6 2-Cyano-2-propanol-d6 (CD3)2C(OH)CN Deuterated Acetone Deuterated Acetone (CD3)2CO 2-Cyano-2-propanol-d6->Deuterated Acetone Moisture, Heat, Base Hydrogen Cyanide Hydrogen Cyanide HCN 2-Cyano-2-propanol-d6->Hydrogen Cyanide

Caption: Reversible decomposition of 2-Cyano-2-propanol-d6.

Diagram 2: Recommended Handling Workflow

cluster_storage Storage cluster_handling Handling Store_Cool Cool, Dry, Dark Place Inert_Atmosphere Under Inert Gas (N2/Ar) Acid_Stabilizer pH 4-5 with Stabilizer Glovebox Glovebox or Schlenk Line Purity_Check Purity Check (GC/qNMR) Acid_Stabilizer->Purity_Check Dry_Glassware Oven-Dried Glassware Syringe_Transfer Dry Syringe Transfer Experiment Experimental Use Syringe_Transfer->Experiment Start Receiving Compound Start->Store_Cool Disposal Waste Disposal Experiment->Disposal Purity_Check->Glovebox

Caption: Workflow for maintaining 2-Cyano-2-propanol-d6 integrity.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels.
  • Regulations.gov. (n.d.). ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs).
  • PubChem. (n.d.). Acetone Cyanohydrin.
  • Santa Cruz Biotechnology. (n.d.). 2-Cyano-2-propanol-1,1,1,3,3,3-d6.
  • NOAA. (n.d.). ACETONE CYANOHYDRIN, STABILIZED.
  • Fisher Scientific. (2025).
  • Umweltbundesamt. (2005). ACETONE CYANOHYDRIN ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs).
  • Stratech. (n.d.). This compound.
  • Quora. (2021).
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2023). This compound.
  • Google Patents. (n.d.). Process for stabilizing cyanohydrins.
  • TCI Chemicals. (2025).
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.).
  • PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling.
  • PMC. (n.d.).
  • Fisher Scientific. (2016).
  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Pharmaffiliates. (n.d.). CAS No : 40662-43-9 | Product Name : this compound.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • ChemBK. (2025). 2-Cyano-2-propanol.
  • ResearchGate. (2017).
  • MDPI. (2025).
  • Beilstein Journal of Organic Chemistry. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
  • BenchChem. (2025).
  • Ohio State News. (2024). Novel chemical tool aims to streamline drug-making process.
  • BenchChem. (2026).
  • MilliporeSigma. (n.d.). 2-Propanol analytical standard.
  • Chemical Society Reviews. (2024).
  • Fisher Scientific. (2021).

Sources

Technical Support Center: Safe Disposal of Deuterated Cyanide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety Briefing: The Deuterium Factor

Before initiating any disposal protocol, you must understand how deuterated cyanides (e.g., Potassium Cyanide-d, Deuterated Acetonitrile) differ from their non-deuterated counterparts in a safety context.

  • Toxicity Equivalence: Deuterated cyanide (

    
     or 
    
    
    
    from deuterated salts) possesses the exact same acute toxicity profile as standard hydrogen cyanide. It inhibits cytochrome c oxidase in the mitochondria, causing histotoxic hypoxia.
  • The "Heavy Gas" Risk: Hydrogen Cyanide (

    
    ) is lighter than air and disperses upwards. Deuterium Cyanide (
    
    
    
    ) has a slightly higher molar mass (
    
    
    g/mol vs
    
    
    g/mol ). While still lighter than air (
    
    
    g/mol ), its diffusion rate is slower due to the Kinetic Isotope Effect (KIE). In stagnant air,
    
    
    vapors may linger longer in the breathing zone than
    
    
    .
  • Detection Latency: Most electrochemical personal gas monitors are calibrated for

    
    . While they will detect 
    
    
    
    due to cross-sensitivity, the response time (
    
    
    ) may be marginally delayed. Trust your alarm immediately; do not wait for a stable reading.

Waste Classification & Decision Matrix

Disposal protocols differ fundamentally based on the chemical bond. Use the following logic gate to determine your workflow.

G Start Identify Deuterated Compound TypeCheck Is it an Inorganic Salt or Organic Nitrile? Start->TypeCheck Inorganic Inorganic Salt (e.g., KCN, NaCN-d) TypeCheck->Inorganic Ionic Bond Organic Organic Nitrile (e.g., Acetonitrile-d3) TypeCheck->Organic Covalent Bond Action1 Protocol A: Alkaline Chlorination Inorganic->Action1 Action2 Protocol B: Hydrolysis Pre-treatment Organic->Action2 Destruction Final Oxidation (Destruction of CN-) Action1->Destruction Action2->Action1 After 24h Reflux

Figure 1: Decision matrix for selecting the appropriate disposal protocol based on chemical structure.

Protocol A: Inorganic Deuterated Cyanides (Alkaline Chlorination)

Applicability: Potassium Cyanide (


), Sodium Cyanide (

), and other ionic cyanide salts.
The Mechanism

The industry standard is Alkaline Chlorination .[1] This is a two-stage oxidation process.[1][2][3][4]

  • Stage 1 (

    
    ): 
    
    
    
    [1]
    • Critical: If pH drops below 10.5, toxic Cyanogen Chloride (

      
      ) gas forms.
      
  • Stage 2 (

    
    ): 
    
    
    
    • Note: For laboratory scale, achieving Stage 1 (Cyanate formation) is often sufficient for waste pickup, but Stage 2 ensures full mineralization.

Step-by-Step Procedure
  • Preparation: Perform all work in a functioning fume hood. Wear a face shield, nitrile gloves (double-gloved), and a chemical apron.

  • Dissolution: Dissolve the solid deuterated cyanide waste in water to create a solution not exceeding

    
     (w/v) cyanide.
    
  • pH Adjustment (The Safety Lock):

    • Add Sodium Hydroxide (

      
      ) solution (25% or 50%) slowly.
      
    • Target:

      
      .
      
    • Why: This locks the cyanide as the non-volatile

      
       ion and prevents 
      
      
      
      gas evolution.
  • Oxidation (The Kill Step):

    • Slowly add Sodium Hypochlorite (Bleach, 10-15% active chlorine) while stirring.

    • Ratio: Use approximately 5-8 mL of bleach per 1 gram of cyanide salt.

    • Exothermic Alert: This reaction generates heat.[5] If the solution boils, stop adding bleach and let it cool.

  • The Deuterium Buffer:

    • Due to the Kinetic Isotope Effect, deuterated compounds may react slightly slower than protonated ones.

    • Rule: Extend the stirring time by 50% compared to standard protocols. Stir for at least 60 minutes .

  • Verification: See Section 5.

Protocol B: Organic Deuterated Nitriles

Applicability: Acetonitrile-d3 (


), Benzyl Cyanide-d (

). Issue: The cyanide group (

) is covalently bonded to carbon. Bleach cannot attack it directly. You must break the

bond first.
Step-by-Step Procedure
  • Hydrolysis:

    • Combine the nitrile waste with

      
       Sodium Hydroxide (
      
      
      
      ) or Potassium Hydroxide (
      
      
      ) in ethanol.
    • Reflux: Heat the mixture to reflux (boiling) for 24 hours .

    • Mechanism:[1][2][3][5][6][7][8][9][10]

      
      .
      
    • Note: Some stable nitriles release free cyanide ions during incomplete hydrolysis.

  • Cool and Check:

    • Allow the solution to cool to room temperature.

    • Treat the resulting solution as Inorganic Cyanide and proceed immediately to Protocol A to destroy any liberated free cyanide.

Troubleshooting & FAQs

Field-proven solutions to common experimental anomalies.

Q1: The solution turned a dark brown/black color after adding bleach. Is this normal?

Diagnosis: Likely presence of heavy metals or organic contaminants. Action:

  • If you used tap water or if the waste contained metal catalysts (e.g., Palladium from cross-coupling reactions), the metals oxidize and precipitate.

  • Safety Check: Verify pH is still

    
    . If yes, the color is aesthetic. Continue stirring.
    
Q2: I see bubbles forming during bleach addition. Is this gas toxic?

Diagnosis: It depends on the pH.

  • Scenario A (pH > 10.5): The bubbles are likely Nitrogen (

    
    ) or Oxygen from bleach decomposition. Safe. 
    
  • Scenario B (pH < 10): The bubbles could be Cyanogen Chloride (

    
    ) or Deuterium Cyanide (
    
    
    
    ). CRITICAL DANGER.
  • Immediate Action: Stop bleach addition. Add

    
     immediately to raise pH. Evacuate the hood area for 15 minutes.
    
Q3: How do I verify the cyanide is actually gone? (Self-Validating System)

The "Double-Check" Method: You need to prove two things:

  • You have excess oxidant (meaning the reaction could finish).

  • You have zero cyanide (meaning the reaction did finish).

TestReagentPositive ResultMeaningStatus
Oxidant Check Potassium Iodide (KI) Starch PaperTurns Blue/Purple Excess Chlorine present✅ Good
Cyanide Check Cyantesmo Paper / Prussian Blue TestRemains White/Pale No Free Cyanide✅ Safe to Dispose

Protocol:

  • Dip KI starch paper.[11] It must turn blue. If not, add more bleach and stir for 30 mins.

  • Once KI is positive, take a small aliquot. Neutralize the oxidizer in the aliquot with a pinch of Sodium Thiosulfate (otherwise it bleaches the cyanide test).

  • Test aliquot with Cyantesmo paper. If it stays white, destruction is complete.

Q4: Can I recover the Deuterium?

Official Stance: No. While deuterium is expensive, recovering it from a cyanide matrix requires acidification and distillation of


 gas, which is an Immediately Dangerous to Life or Health (IDLH) process. The risk of fatal exposure outweighs the ~$500 cost of the reagent. Destroy the compound.

Visualizing the Reaction Pathway

Reaction CN Cyanide Ion (CN-) Intermediate Cyanogen Chloride (CNCl) *Transient/Toxic* CN->Intermediate Oxidation Bleach Hypochlorite (OCl-) Bleach->Intermediate pH pH > 10.5 pH->Intermediate Controls Stability Cyanate Cyanate (OCN-) *Less Toxic* Intermediate->Cyanate Hydrolysis (Fast at pH>10) Final CO2 + N2 (Inert Gas) Cyanate->Final Further Oxidation (pH ~8.5)

Figure 2: The chemical pathway of Alkaline Chlorination.[2][5][11] Note the transient formation of CNCl; high pH is required to force this intermediate rapidly into the safer Cyanate form.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Method 9010C: Total and Amenable Cyanide: Distillation. [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Facts About Cyanide. [Link]

  • Sensorex. (2023). Cyanide Wastewater Treatment: Alkaline Chlorination Systems. [Link][4]

Sources

Validation & Comparative

High-Resolution Isotopic Purity & Stability Assessment: 2-Cyano-2-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deceptive Stability of Cyanohydrins

In the realm of metabolic probes and mechanistic studies (specifically Kinetic Isotope Effect - KIE), 2-Cyano-2-propanol-1,1,1,3,3,3-d6 (Acetone Cyanohydrin-d6) is a critical reagent. However, it presents a unique analytical challenge compared to standard deuterated solvents. Unlike stable solvents like DMSO-d6, this compound exists in a dynamic chemical equilibrium.

This guide compares the d6-isotopologue against its protio-analogue (d0) and in-situ generated alternatives . The analysis focuses on distinguishing between isotopic impurity (residual protons) and chemical decomposition (reversion to acetone), a nuance often missed in standard Certificates of Analysis (CoA).

Technical Comparison: d6-Target vs. Alternatives

The following table contrasts the spectral and functional performance of the purified d6-reagent against the standard protio version and the in-situ generated alternative (Acetone-d6 + KCN).

Table 1: Comparative Performance Metrics
Feature2-Cyano-2-propanol-d6 (Purified) 2-Cyano-2-propanol (Protio/d0) In-Situ Generation (Acetone-d6 + HCN)
Primary Application KIE Studies, "Silent" Methyl ReagentIndustrial Precursor (MMA), Standard SynthesisCost-effective deuteration
1H NMR Methyl Region Silent (Residual quintet < 1%)Dominant Singlet (6H, ~1.6 ppm)Mixed (Acetone-d6 peak interferes)
Hydroxyl Signal Visible (Integral Reference)Visible (Often broadened)Variable (pH dependent)
Stability Profile Low (Equilibrium limited)Moderate (Stabilized with acid)Very Low (Transient intermediate)
Major Impurity Acetone-d6 (Quintet @ 2.05 ppm)Acetone (Singlet @ 2.17 ppm)Unreacted Acetone-d6
HCN Risk High (Evolution upon warming)HighExtreme (Active generation)

1H NMR Spectral Analysis: The "Self-Validating" Protocol

To accurately assess the quality of 2-Cyano-2-propanol-d6, one must distinguish between three distinct species in the NMR tube. The following protocol utilizes the unique chemical shifts of the deuterated methyl groups to validate purity.

A. Theoretical vs. Observed Shifts (in CDCl₃)
  • Target Molecule (d6):

    
    
    
    • Methyls: Silent. (Trace residual

      
       appears as a weak quintet at ~1.7 ppm, 
      
      
      
      Hz).
    • Hydroxyl: Singlet/Broad, ~4.0–5.5 ppm (Concentration/Solvent dependent).

  • Decomposition Product (Acetone-d6):

    • Methyls: Quintet at 2.05 ppm (characteristic of

      
       group in acetone-d6).
      
  • Protio-Impurity (Acetone-h6):

    • Methyls: Singlet at 2.17 ppm.

B. The Equilibrium Trap

Acetone cyanohydrin is thermodynamically unstable relative to its components at high pH or temperature.



Comparison Insight: Unlike the protio-version, where decomposition yields standard acetone, the d6-version yields Acetone-d6. If you see a quintet at 2.05 ppm, your reagent is decomposing, not just protonated. 

Visualization: Analysis Workflow & Logic

The following diagrams illustrate the decision logic required for validating this specific compound.

Diagram 1: Spectral Purity Decision Tree

This logic flow guides the researcher in interpreting the 1H NMR spectrum, distinguishing between isotopic impurity and chemical breakdown.

PurityLogic Start Acquire 1H NMR (Solvent: CDCl3) CheckOH Locate OH Peak (~4.0 - 5.5 ppm) Start->CheckOH CheckMethyl Inspect Methyl Region (1.5 - 2.2 ppm) CheckOH->CheckMethyl Decision1 Peak @ 1.7 ppm? CheckMethyl->Decision1 Decision2 Peak @ 2.05 ppm (Quintet)? Decision1->Decision2 No (Silent) ResultB WARNING: Isotopic Dilution (Residual Protons) Decision1->ResultB Yes (Weak Quintet) Decision3 Peak @ 2.17 ppm (Singlet)? Decision2->Decision3 No ResultC FAIL: Chemical Decomposition (Acetone-d6 present) Decision2->ResultC Yes ResultA PASS: High Isotopic Purity Decision3->ResultA No ResultD FAIL: Protio Contamination (Acetone-h6 present) Decision3->ResultD Yes

Caption: Logic flow for distinguishing isotopic impurities (protonation) from chemical instability (decomposition) in 2-Cyano-2-propanol-d6.

Diagram 2: The Equilibrium & Decomposition Pathway

Understanding the breakdown mechanism is vital for storage and handling.

Equilibrium Reagent 2-Cyano-2-propanol-d6 (Target) Transition Equilibrium (Heat / Base) Reagent->Transition Kd Transition->Reagent Ka Product1 Acetone-d6 (NMR: 2.05 ppm) Transition->Product1 Product2 HCN (Toxic Gas) Transition->Product2

Caption: Chemical equilibrium pathway. Note that commercial samples often contain stabilizers (acid) to push the equilibrium left.

Experimental Protocol: Purity Verification

Objective: Determine isotopic enrichment and chemical stability.

Reagents:

  • Sample: 2-Cyano-2-propanol-d6 (~10 mg)

  • Solvent:

    
     (Neutralized with basic alumina if acid-sensitive, though acid stabilizes this specific compound).
    
  • Internal Standard: Dimethyl sulfone (optional, for quantitative yield).

Procedure:

  • Preparation: Dissolve 10 mg of the d6-cyanohydrin in 0.6 mL

    
    . Do not use 
    
    
    
    or
    
    
    as the OH proton will exchange, removing your primary integration reference.
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 10 seconds (Critical: The OH proton relaxes slowly; short d1 causes under-integration).

    • Scans: 16–32.

  • Processing:

    • Reference the residual

      
       peak to 7.26 ppm.
      
    • Integrate the OH peak (set to 1.00).

    • Integrate the region 1.5–2.3 ppm.

Interpretation:

  • Calculate % Decomposition:

    
    
    
  • Calculate Isotopic Enrichment: If a signal appears at ~1.7 ppm (residual methyl), compare it to the OH.

    
    
    Note: Divide by 6 because there are 6 methyl protons in the protio-form.
    

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[2] [Link]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Org.[3] Process Res. Dev.2016 , 20, 661–667. [Link]

  • PubChem. "this compound (Compound)."[4] National Library of Medicine. [Link]

Sources

Mass spectrometry fragmentation pattern of 2-Cyano-2-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry of 2-Cyano-2-propanol-d6

Executive Summary 2-Cyano-2-propanol-d6 (Acetone cyanohydrin-d6) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of acetone cyanohydrin (ACH) and related nitriles. Its primary utility lies in neutralizing matrix effects during the bioanalysis of cyanide exposure or methacrylate metabolite tracking.

This guide details the fragmentation dynamics of the deuterated standard compared to the native analyte, specifically addressing the critical bifurcation in analytical approach: Thermal Decomposition (GC-MS) versus Intact Ionization (LC-MS/MS) .

Part 1: Structural Dynamics & Stability Profile

The fragmentation pattern of 2-Cyano-2-propanol-d6 is dictated entirely by the ionization method due to the molecule's inherent thermal instability.

FeatureNative (d0)Deuterated (d6)
Formula


Molecular Weight 85.10 g/mol 91.14 g/mol
Mass Shift Reference+6 Da (Ideal for MS/MS)
Labile Protons 1 (-OH)1 (-OH, Exchangeable)*

*Note: The hydroxyl proton is subject to H/D exchange in protic solvents. In


, the effective mass becomes 92 (d7).

Part 2: GC-MS Fragmentation (The Decomposition Pathway)

Critical Insight: In standard Gas Chromatography (GC) with hot injection ports (>150°C), 2-Cyano-2-propanol-d6 undergoes rapid thermal dehydrocyanation (loss of HCN) before ionization. The resulting mass spectrum is effectively that of Acetone-d6 .

Fragmentation Mechanism[1][2]
  • Thermal Step: The injector heat cleaves the C-C bond between the quaternary carbon and the nitrile group.

  • Ionization Step: The resulting Acetone-d6 is ionized (EI, 70eV).

  • Alpha-Cleavage: The molecular ion (m/z 64) loses a trideuteromethyl radical (

    
    ).
    
Comparative EI Spectrum Data (70 eV)
Ion IdentityNative (d0) m/zDeuterated (d6) m/zInterpretation
Molecular Ion (Decomp) 5864 Acetone / Acetone-d6 radical cation
Base Peak 4346 Acylium ion (

vs

)
Secondary Fragment 1518 Methyl cation (

vs

)
Nitrile Fragment 2727HCN (Common to both)
Visualization: Thermal Decomposition & EI Fragmentation

G Parent 2-Cyano-2-propanol-d6 (MW 91) Decomp Thermal Decomposition (Injector Port) Parent->Decomp >100°C AcetoneD6 Acetone-d6 (m/z 64) Decomp->AcetoneD6 Major Product HCN HCN (m/z 27) Decomp->HCN Elimination Frag1 Acylium Ion-d3 (m/z 46) AcetoneD6->Frag1 Alpha Cleavage (EI 70eV) Radical •CD3 Radical (Neutral Loss) AcetoneD6->Radical

Figure 1: Thermal degradation pathway typical in GC-MS analysis. The analyte is detected as Acetone-d6.

Part 3: LC-MS/MS Fragmentation (The Intact Pathway)

For pharmacokinetic (PK) and toxicological studies requiring high sensitivity, ESI-LC-MS/MS (Negative Mode) is the preferred protocol. This method preserves the cyanohydrin structure, allowing for direct quantification.

Fragmentation Mechanism (ESI Negative)
  • Ionization: Deprotonation of the hydroxyl group forms the [M-H]⁻ ion.

  • Collision Induced Dissociation (CID): The parent ion ejects the cyanide group (CN⁻) or undergoes a retro-aldol-type fragmentation.

Comparative MRM Transitions
ParameterNative (d0)Deuterated (d6)Comparison Note
Precursor Ion [M-H]⁻ m/z 84m/z 90 +6 shift avoids natural isotope overlap
Primary Product Ion m/z 57m/z 63 Loss of HCN (27 Da)
Secondary Product Ion m/z 26m/z 26CN⁻ (Non-specific, high background)
Collision Energy (CE) ~15 eV~15 eVIdentical fragmentation kinetics
Visualization: ESI(-) Fragmentation Pathway

LCMS Parent [M-H]- Precursor (m/z 90) Transition Collision Induced Dissociation (CID) Parent->Transition Product1 Acetone-d6 Enolate (m/z 63) Transition->Product1 Primary Path Neutral HCN Loss (27 Da) Transition->Neutral Product2 Cyanide Ion (m/z 26) Transition->Product2 High Energy Path

Figure 2: ESI Negative Mode fragmentation. The m/z 90 > 63 transition is specific to the d6-isotopolog.

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity, the following protocol minimizes deuterium scrambling and thermal degradation.

Stock Solution Preparation
  • Solvent: Acetonitrile (ACN) is superior to Methanol. Methanol can induce slow H/D exchange on the hydroxyl group, creating a mix of d6/d7 species.

  • Storage: -20°C in amber glass. Acetone cyanohydrin is light-sensitive and volatile.

Sample Extraction (Biological Matrix)
  • Acidification: Maintain pH < 5 during extraction. At neutral/alkaline pH, cyanohydrins spontaneously decompose to ketone + cyanide.

  • Internal Standard Spiking: Add 2-Cyano-2-propanol-d6 before any extraction steps to account for the volatile loss of the native compound.

Instrument Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Acquity HSS T3), retained well due to the polar nitrile.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (stabilizes the cyanohydrin).

  • Source Temp: Keep < 350°C to prevent in-source fragmentation.

Part 5: Performance Comparison vs. Alternatives

Why use the d6-isotopolog over other internal standard options?

Feature2-Cyano-2-propanol-d6 Acetone-13C (Analog) Structural Analog (e.g., MEK-CN)
Retention Time Identical to Native (Co-elutes)IdenticalShifts (Risk of matrix effect variation)
Mass Separation +6 Da (Clean window)+1 to +3 Da (Risk of crosstalk)Variable
Ionization Efficiency Identical to NativeIdenticalDifferent (Requires correction factor)
Cost ModerateHighLow
Recommendation Preferred AlternativeLast Resort

Senior Scientist Verdict: For regulatory submissions (FDA/EMA), 2-Cyano-2-propanol-d6 is the required standard. Structural analogs fail to compensate for the specific volatility and thermal instability issues inherent to cyanohydrins. The +6 Da mass shift provides a "quiet" spectral window, essential when analyzing complex blood/urine matrices where endogenous acetone interferences are high.

References

  • National Institute of Standards and Technology (NIST). Acetone Cyanohydrin Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • Logue, B. A., et al. Determination of cyanide and thiocyanate in blood by GC-MS and LC-MS/MS. Journal of Analytical Toxicology. [Link]

  • PubChem. Acetone Cyanohydrin Compound Summary (CID 6406).[1] National Library of Medicine. [Link]

Sources

A Comparative Guide to the FTIR Spectra of Deuterated vs. Non-deuterated Acetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Signature of an Isotope

In the realm of molecular analysis, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a window into the vibrational world of chemical bonds. The frequency, intensity, and shape of absorption bands in an FTIR spectrum provide a unique fingerprint of a molecule's functional groups and overall structure. However, this fingerprint can be subtly, yet predictably, altered by isotopic substitution. This guide provides an in-depth comparison of the FTIR spectral peaks of acetone cyanohydrin and its deuterated analogues, offering both theoretical insights and practical experimental guidance. Understanding these isotopic effects is crucial for a range of applications, from mechanistic studies in drug development to the quality control of isotopically labeled compounds.

Acetone cyanohydrin, a versatile intermediate in organic synthesis, possesses distinct functional groups—a hydroxyl (-OH), a nitrile (-C≡N), and methyl groups (-CH₃)—that give rise to characteristic peaks in its FTIR spectrum. By replacing hydrogen (¹H) with its heavier isotope, deuterium (²H or D), we can induce noticeable shifts in the vibrational frequencies of the associated bonds. This phenomenon, known as the kinetic isotope effect, provides a powerful tool for peak assignment and the study of reaction mechanisms.

The Theoretical Underpinning: Why Deuteration Shifts Peaks

The vibrational frequency of a chemical bond can be approximated by the harmonic oscillator model, where the frequency (ν) is proportional to the square root of the force constant of the bond (k) and inversely proportional to the square root of the reduced mass (μ) of the two atoms involved.[1][2]

The relationship is described by the following equation:

ν ∝ √(k/μ)

The force constant, k, is a measure of the bond's stiffness and is largely unaffected by isotopic substitution. The reduced mass, μ, however, is significantly altered when a light hydrogen atom (mass ≈ 1 amu) is replaced by a heavier deuterium atom (mass ≈ 2 amu). This increase in mass leads to a decrease in the vibrational frequency.

For an O-H bond, the reduced mass is approximately: μ_OH = (m_O * m_H) / (m_O + m_H) ≈ (16 * 1) / (16 + 1) ≈ 0.94

For an O-D bond, the reduced mass is approximately: μ_OD = (m_O * m_D) / (m_O + m_D) ≈ (16 * 2) / (16 + 2) ≈ 1.78

The ratio of the frequencies is therefore: ν_OD / ν_OH ≈ √(μ_OH / μ_OD) ≈ √(0.94 / 1.78) ≈ 0.73

This calculation predicts that the O-D stretching vibration will appear at approximately 0.73 times the frequency of the corresponding O-H stretch. A similar calculation can be performed for C-H and C-D bonds.

Comparative Analysis of FTIR Spectra

The following table summarizes the key FTIR spectral peaks for non-deuterated acetone cyanohydrin and the predicted peaks for its O-deuterated and C-deuterated (perdeuterated methyl groups) analogues. The experimental data for non-deuterated acetone cyanohydrin is based on publicly available spectra, while the predicted shifts for the deuterated species are calculated based on the principles outlined above.

Vibrational Mode Non-deuterated Acetone Cyanohydrin (cm⁻¹) Predicted O-deuterated Acetone Cyanohydrin (cm⁻¹) Predicted C-deuterated Acetone Cyanohydrin (cm⁻¹) Comments
O-H Stretch~3400 (broad)~2500 (broad)~3400 (broad)The broadness is due to hydrogen bonding. The significant shift to a lower wavenumber upon O-deuteration is a hallmark of this isotopic substitution.[1][2]
C-H Stretch (sp³)~2980, ~2940~2980, ~2940~2200-2100The C-H stretches from the methyl groups are expected to shift to significantly lower wavenumbers upon C-deuteration.
C≡N Stretch~2245~2245~2245The nitrile stretch is largely unaffected by deuteration of the hydroxyl or methyl groups due to its distance and the minimal change in the reduced mass of the C≡N bond.
C-O Stretch~1180~1170~1180A slight shift may be observed upon O-deuteration due to the coupling of vibrations, but it is expected to be minor.
C-H Bend (CH₃)~1460, ~1370~1460, ~1370~1050, ~980The bending vibrations of the methyl groups also shift to lower frequencies upon deuteration.
O-H Bend~1320~960~1320The O-H bending vibration is also sensitive to deuteration.

Visualizing the Molecular Structures and Key Vibrational Modes

The following diagrams illustrate the molecular structures of non-deuterated and deuterated acetone cyanohydrin, highlighting the bonds primarily affected by isotopic substitution.

Caption: Molecular structure of non-deuterated acetone cyanohydrin with key stretching vibrations indicated.

Caption: Molecular structures of O-deuterated and C-deuterated acetone cyanohydrin highlighting the deuterated bonds.

Experimental Protocols

Synthesis of O-deuterated Acetone Cyanohydrin

This protocol is adapted from standard procedures for the synthesis of acetone cyanohydrin, with the substitution of water (H₂O) for deuterium oxide (D₂O).[3][4]

Materials:

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetone

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sulfuric acid (H₂SO₄, 30-40%)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Safety First: This synthesis involves highly toxic cyanide salts and generates hydrogen cyanide gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the cyanide salt in D₂O.

  • Add acetone to the cyanide solution.

  • Cool the flask in an ice bath and stir the mixture vigorously.

  • Slowly add sulfuric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture remains between 10-20 °C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator.

  • Purify the resulting O-deuterated acetone cyanohydrin by vacuum distillation.

Synthesis of C-deuterated Acetone Cyanohydrin (from Acetone-d₆)

This synthesis utilizes commercially available deuterated acetone (acetone-d₆).

Materials:

  • Acetone-d₆ (99.5 atom % D)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄, 30-40%)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • (All apparatus as listed above)

Procedure:

  • Safety First: Adhere to the same safety precautions as for the O-deuterated synthesis.

  • Follow the same procedure as for the O-deuterated synthesis, but use acetone-d₆ instead of regular acetone and H₂O instead of D₂O.

FTIR Analysis

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Acquire a background spectrum of the empty sample compartment.

  • For liquid samples, place a drop of the purified acetone cyanohydrin (deuterated or non-deuterated) between two salt plates to create a thin film.

  • Alternatively, use an ATR-FTIR by placing a drop of the sample directly onto the ATR crystal.

  • Place the sample in the spectrometer and acquire the spectrum.

  • Process the spectrum by performing a background subtraction.

  • Identify and label the key peaks corresponding to the functional groups of interest.

Workflow Diagram for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis FTIR Analysis start Start reagents Combine Reactants (Acetone/Acetone-d6, NaCN, H2O/D2O) start->reagents reaction Acidification with H2SO4 (10-20 °C) reagents->reaction extraction Workup & Extraction (Diethyl Ether) reaction->extraction drying Drying (Na2SO4) extraction->drying purification Purification (Vacuum Distillation) drying->purification product Deuterated/Non-deuterated Acetone Cyanohydrin purification->product sample_prep Prepare Sample (Salt Plates or ATR) product->sample_prep background Acquire Background Spectrum acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum sample_prep->acquire_spectrum process Process Spectrum (Background Subtraction) acquire_spectrum->process analyze Analyze & Compare Peak Positions process->analyze

Caption: Workflow for the synthesis and FTIR analysis of acetone cyanohydrin and its deuterated analogues.

Conclusion

The isotopic substitution of hydrogen with deuterium in acetone cyanohydrin provides a clear and predictable shift in the FTIR spectrum, particularly for the O-H/O-D and C-H/C-D stretching and bending vibrations. This guide has outlined the theoretical basis for these shifts, provided a comparative analysis of the expected spectral changes, and detailed experimental protocols for the synthesis and analysis of these compounds. For researchers in drug development and related scientific fields, leveraging the principles of isotopic labeling in conjunction with FTIR spectroscopy can be an invaluable tool for elucidating molecular structure, tracking reaction mechanisms, and ensuring the isotopic purity of synthesized compounds.

References

  • Filo. (2025, March 20). Calculate the absorption frequency corresponding to the-C-H stretching vi... Retrieved from [Link]

  • Organic Syntheses. acetone cyanohydrin. Retrieved from [Link]

  • Testbook. (2026, January 30). The frequency of O−H stretch occurs at ∼3600 cm&mi. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile; alpha-hydroxyisobutyronitrile). Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone cyanohydrin. Retrieved from [Link]

  • PubChem. (n.d.). Acetone Cyanohydrin. Retrieved from [Link]

  • ResearchGate. (2018). A) Reaction scheme of cyanohydrin formation of acetaldehyde in D2O, KCN... Retrieved from [Link]

  • Deshbandhu College. (n.d.). undergraduate organic chemistry. Retrieved from [Link]

Sources

Verifying isotopic enrichment of 2-Cyano-2-propanol-1,1,1,3,3,3-d6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Verifying Isotopic Enrichment of 2-Cyano-2-propanol-1,1,1,3,3,3-d6

Executive Summary & Molecule Profile

This compound (commonly known as Acetone Cyanohydrin-d6 ) is a critical deuterated intermediate used primarily in the synthesis of deuterated methacrylates (e.g., MMA-d8) and as a stable isotope internal standard for metabolic profiling.

The reliability of your downstream data—whether it be quantitative proteomics or pharmacokinetic (PK) assays—hinges entirely on the isotopic purity (enrichment level) of this starting material. Using a product with insufficient deuteration (<99 atom % D) introduces "spectral crosstalk" (signal interference) from isotopologues (


 through 

), compromising assay sensitivity and linearity.

Molecule Profile:

  • CAS Number: 40662-43-9[1][2][3][4][5]

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~91.14 g/mol [1][2]

  • Key Feature: Two fully deuterated methyl groups (

    
    ).
    
  • Critical Safety Note: This compound is an HCN precursor . It readily decomposes to Acetone-d6 and Hydrogen Cyanide upon heating or contact with base.[6] Handle only in a functioning fume hood.

Comparative Analysis: Verification Methodologies

To validate the quality of Acetone Cyanohydrin-d6, researchers typically choose between Quantitative Proton NMR (1H-qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) . While often used interchangeably, they provide fundamentally different data sets.

Method A: 1H-qNMR (The "Average" Enrichment Standard)
  • Mechanism: Detects the absence of proton signals in the methyl region.

  • Primary Output: Calculates the average Atom % D.

  • Expert Insight: qNMR is the most robust method for determining total purity (chemical + isotopic). However, it struggles to distinguish between a sample that is 99% pure

    
     and a mixture of 
    
    
    
    and
    
    
    that averages to the same integration.
Method B: GC-MS (The "Isotopologue" Standard)
  • Mechanism: Separates molecules by mass-to-charge ratio (

    
    ).
    
  • Primary Output: Visualizes the distribution of isotopologues (

    
     vs. 
    
    
    
    ,
    
    
    , etc.).
  • Expert Insight: GC-MS is superior for detecting specific isotopic impurities that cause "mass overlap" in MS-based assays. However, thermal instability of Acetone Cyanohydrin in the GC inlet can lead to false peaks (decomposition to Acetone-d6).

Performance Comparison Table
Feature1H-qNMR GC-MS Recommendation
Primary Metric Average Atom % DIsotopologue Distribution (

)
Use qNMR for lot release; GC-MS for assay development.
Sensitivity Moderate (~0.1% limit of detection)High (can detect trace

)
GC-MS is required for ultra-sensitive PK assays.
Sample Integrity Non-destructiveDestructive (thermal decomposition risk)qNMR is safer for valuable samples.
Cost/Time Low / Fast (<15 mins)Moderate / Medium (requires method dev)Start with qNMR .
Blind Spots Cannot easily distinguish

from

without high field
Quantitation requires careful calibrationCombine both for definitive validation.

Experimental Protocols

Protocol 1: 1H-qNMR Verification Workflow

Objective: To calculate the Atom % D by comparing the residual methyl proton signal against an internal standard or the single hydroxyl proton (if non-exchangeable).

Reagents:

  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-d6 to minimize hygroscopic water peaks that interfere with the -OH signal.
    
  • Internal Standard (Optional): Maleic acid or TCNB (ensure solubility).

Step-by-Step:

  • Preparation: Dissolve ~10 mg of Acetone Cyanohydrin-d6 in 0.6 mL

    
    .
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds (critical for accurate integration of methyl residuals).
    • Scans: 64 to 128 (to improve S/N ratio of trace H).

    • Pulse angle: 90°.

  • Processing:

    • Phase and baseline correct manually.

    • Target Signal: Look for the residual methyl peak. In non-deuterated Acetone Cyanohydrin, methyls appear as a singlet at ~1.6 ppm .

    • Reference Signal: If the sample is dry, the -OH proton appears at ~4.0–5.0 ppm (concentration dependent). Note: If -OH is exchanging with water, use an added Internal Standard for integration reference.

  • Calculation:

    
    
    
Protocol 2: Low-Temperature GC-MS Verification

Objective: To confirm the absence of


 (mass 85) and 

(mass 88) isotopologues.

Expert Caution: Acetone Cyanohydrin decomposes at boiling points (


). Standard GC inlets (

) will cause on-column decomposition, showing Acetone peaks instead of the Cyanohydrin.

Step-by-Step:

  • Inlet Conditions: Set GC inlet to Cool On-Column or low Splitless temperature (

    
     max).
    
  • Column: DB-Wax or equivalent polar column (better peak shape for nitriles).

  • Gradient: Start at

    
     (hold 2 min) 
    
    
    
    Ramp
    
    
    
    
    
    
    .
  • MS Parameters: Scan range

    
     40–150.
    
  • Analysis:

    • Locate parent ion. For d6-Acetone Cyanohydrin (

      
      ), MW is 91.[1][2][5]
      
    • Look for

      
       fragment (loss of 27).
      
    • Pass Criteria: The abundance of

      
       85 (
      
      
      
      parent) should be
      
      
      relative to
      
      
      91 (
      
      
      parent).

Visualization: Verification Logic Flow

The following diagram illustrates the decision matrix for verifying isotopic enrichment, ensuring no substandard material enters the synthesis pipeline.

VerificationWorkflow Start Start: Receive Acetone Cyanohydrin-d6 NMR Step 1: 1H-qNMR Analysis (Focus: ~1.6 ppm region) Start->NMR Decision1 Residual Methyl Peak Detected? NMR->Decision1 Calc Calculate Atom % D (Integral Ratio) Decision1->Calc Yes (Trace) GCMS Step 2: GC-MS Analysis (Check Isotopologue Dist.) Decision1->GCMS No (Silent) Threshold Enrichment > 99.0%? Calc->Threshold Threshold->GCMS Yes Fail FAIL: Reject / Repurify Threshold->Fail No DecompCheck Check for Thermal Decomposition (Acetone-d6 peak?) GCMS->DecompCheck Pass PASS: Release for Synthesis/Assay DecompCheck->Pass Clean Spectrum DecompCheck->Fail High d0/d3 Content

Caption: Logical workflow for validating isotopic enrichment, prioritizing non-destructive NMR before high-sensitivity GC-MS.

Expert Insights & Troubleshooting

The "Exchange" Trap: In 1H-NMR, the hydroxyl proton (


) is your only internal reference if you don't add an external standard. However, if your solvent is "wet" (contains 

), the

proton will exchange rapidly, broadening the peak or merging it with the water signal.
  • Solution: Always use ampoule-sealed

    
     or add a trace of 
    
    
    
    to force the exchange and remove the
    
    
    signal entirely, then rely strictly on an added internal standard (e.g., Pyrazine) for quantification.

Handling Decomposition: If your GC-MS shows a massive peak for Acetone-d6 (


 64) and no Cyanohydrin (

91), your inlet is too hot. Acetone Cyanohydrin is in equilibrium with Acetone + HCN.[6][7]
  • Alternative: If GC-MS fails due to thermal instability, derivatize the hydroxyl group with TMS (Trimethylsilyl) reagents (e.g., BSTFA) before injection. The TMS-ether is thermally stable and allows for accurate isotopologue counting.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10486800, this compound. Retrieved from [Link]

  • Simova, S. et al. (2018). NMR spectroscopy in pharmaceutical analysis: We are getting there. (General reference for qNMR protocols). Retrieved from [Link]

  • Organic Syntheses. Acetone Cyanohydrin Preparation Protocols. (Context for thermal instability and synthesis). Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Acetone Cyanohydrin vs. Acetone Cyanohydrin-d6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of chemical reactivity is paramount. The substitution of hydrogen with its heavier isotope, deuterium, can induce measurable changes in reaction rates—a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2][3] This guide provides an in-depth comparison of the reactivity of acetone cyanohydrin and its deuterated analog, acetone cyanohydrin-d6, grounded in the principles of physical organic chemistry. We will explore the theoretical underpinnings of the expected reactivity differences and provide practical experimental frameworks for their validation.

Acetone cyanohydrin is a crucial organic compound, primarily used as a precursor in the synthesis of methyl methacrylate, the monomer for PMMA plastics (acrylic).[4][5] It also serves as a convenient and safer laboratory source of hydrogen cyanide (HCN) for various reactions, including Strecker amino acid synthesis and Michael additions.[4][6][7] Its deuterated counterpart, acetone cyanohydrin-d6, in which the six hydrogen atoms of the methyl groups are replaced with deuterium, provides a powerful tool for probing reaction mechanisms.

The Theoretical Basis: Understanding the Secondary Kinetic Isotope Effect

The difference in reactivity between a protonated compound and its deuterated isotopologue stems from the difference in their zero-point vibrational energies (ZPVE). A C-D bond is stronger and vibrates at a lower frequency than a C-H bond, resulting in a lower ZPVE.[8][9] Consequently, more energy is required to break a C-D bond than a C-H bond.

When a bond to the isotope is broken or formed in the rate-determining step of a reaction, it gives rise to a Primary Kinetic Isotope Effect (PKIE) , where the rate ratio (kH/kD) is typically large (e.g., 2-8).[2][9]

However, in the case of acetone cyanohydrin-d6, the deuterium atoms are not directly involved in the bond-forming or bond-breaking events of its characteristic reactions (formation and decomposition). Instead, we expect to observe a Secondary Kinetic Isotope Effect (SKIE) .[2][3] SKIEs arise from changes in the vibrational environment of the C-D bonds as the reaction proceeds, particularly due to changes in the hybridization of an adjacent carbon atom.[3][8] These effects are much smaller than PKIEs but provide invaluable insight into the structure of the transition state.[2][10]

Comparative Reactivity in Key Reactions

Cyanohydrin Formation: A Nucleophilic Addition

The formation of acetone cyanohydrin is a classic nucleophilic addition of a cyanide ion to the carbonyl carbon of acetone.[4][11]

Mechanism: The reaction proceeds via a transition state where the carbonyl carbon begins to rehybridize from sp² (trigonal planar) in acetone to sp³ (tetrahedral) in the cyanohydrin product.[10]

G cluster_reactants Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_product Product r1 Acetone (sp² center) ts Partial bond formation Rehybridizing C center r1->ts + CN⁻ r2 CN⁻ (Nucleophile) int Tetrahedral Alkoxide (sp³ center) ts->int Rate-determining step p1 Acetone Cyanohydrin (sp³ center) int->p1 + H⁺ (workup)

Caption: Mechanism of Acetone Cyanohydrin Formation.

Expected Isotope Effect: As the central carbon rehybridizes from sp² to sp³, the out-of-plane bending vibrations of the adjacent C-H (or C-D) bonds become more restricted. This change in the vibrational environment typically leads to a small inverse secondary KIE (kH/kD < 1) . This means that acetone-d6 is expected to react slightly faster than acetone in forming the cyanohydrin. The transition state is more product-like (tetrahedral), and the C-D bonds favor the more sterically crowded sp³ geometry more than C-H bonds do, leading to a lower activation energy for the deuterated species.

Cyanohydrin Decomposition: The Reverse Reaction

Acetone cyanohydrin can decompose back to acetone and hydrogen cyanide, a reaction that is accelerated by heat, water, or basic conditions.[12][13][14][15] This is an equilibrium process.[11]

Mechanism: This reaction is the microscopic reverse of the formation. The rate-determining step involves the departure of the cyanide ion and the rehybridization of the central carbon from sp³ back to sp².

Expected Isotope Effect: For the decomposition reaction, we would predict a normal secondary KIE (kH/kD > 1) . As the sp³ carbon becomes sp², the steric crowding around the methyl groups is relieved. The out-of-plane bending vibrations of the C-H (or C-D) bonds become less constrained. Since the C-H bonds are "looser" and have a higher zero-point energy, the transition state is more easily reached for the non-deuterated compound. Therefore, acetone cyanohydrin is expected to decompose slightly faster than acetone cyanohydrin-d6. This implies that the deuterated compound is marginally more stable.[9]

Data Summary

The following table summarizes the expected differences in reactivity based on the principles of secondary kinetic isotope effects.

ReactionReactant IsotopologueExpected KIE (kH/kD)Relative Reaction RateRationale
Formation Acetone vs. Acetone-d6< 1 (Inverse)Acetone-d6 is slightly fasterThe sp² to sp³ rehybridization in the transition state is favored by the lower vibrational frequency of C-D bonds.[8][10]
Decomposition Acetone Cyanohydrin vs. Acetone Cyanohydrin-d6> 1 (Normal)Acetone Cyanohydrin is slightly fasterThe sp³ to sp² rehybridization in the transition state is favored by the higher zero-point energy of C-H bonds.[3][9]

Experimental Protocols

To empirically validate these theoretical predictions, carefully designed kinetic experiments are necessary.

Protocol 1: Comparative Kinetic Analysis of Cyanohydrin Formation

Objective: To determine the relative rates of formation for acetone cyanohydrin and acetone cyanohydrin-d6.

Methodology:

  • Reagent Preparation:

    • Prepare equimolar stock solutions of acetone and acetone-d6 in a suitable solvent (e.g., anhydrous THF or acetonitrile).

    • Prepare a stock solution of a cyanide source, such as potassium cyanide (KCN) with a phase-transfer catalyst (e.g., 18-crown-6) or trimethylsilyl cyanide (TMSCN).

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vessels (e.g., jacketed flasks at 25.0 ± 0.1 °C), place the acetone and acetone-d6 solutions.

    • Use an internal standard (e.g., mesitylene) for quantitative analysis via NMR or GC.

  • Initiation and Monitoring:

    • Initiate the reactions simultaneously by adding the cyanide source to each flask with vigorous stirring.

    • Monitor the reaction progress over time using an appropriate analytical technique:

      • In-situ FTIR: Follow the disappearance of the acetone C=O stretch (~1715 cm⁻¹) and the appearance of the cyanohydrin O-H stretch (~3400 cm⁻¹).

      • ¹H NMR Spectroscopy: Quench aliquots of the reaction mixture at specific time points (e.g., with a mild acid) and extract. Analyze the relative integration of the acetone methyl peak versus the internal standard. For the acetone-d6 reaction, monitor the disappearance of any residual proton signals or follow via ²H NMR.

  • Data Analysis:

    • Plot the concentration of the reactant (acetone) versus time for both reactions.

    • Determine the initial rates from the slopes of the curves.

    • Calculate the rate constants (kH and kD) by fitting the data to the appropriate rate law (typically second-order).

    • The KIE is calculated as the ratio kH/kD.

Caption: Experimental Workflow for KIE Measurement.

Protocol 2: Spectroscopic Differentiation

Objective: To confirm the identity and isotopic purity of acetone cyanohydrin and acetone cyanohydrin-d6.

  • ¹H NMR Spectroscopy:

    • Acetone Cyanohydrin: Will show a sharp singlet for the six equivalent methyl protons (typically ~1.5 ppm in CDCl₃) and a broad singlet for the hydroxyl proton.

    • Acetone Cyanohydrin-d6: The methyl singlet at ~1.5 ppm will be absent. Only the hydroxyl proton signal will be visible, along with any solvent or impurity peaks.

  • ¹³C NMR Spectroscopy:

    • Both compounds will show signals for the quaternary carbon (~68 ppm) and the nitrile carbon (~122 ppm).

    • The methyl carbon signal in acetone cyanohydrin-d6 will appear as a multiplet due to C-D coupling, and its resonance may be slightly shifted compared to the singlet in the non-deuterated compound.

  • Infrared (IR) Spectroscopy:

    • Acetone Cyanohydrin: Will exhibit characteristic C-H stretching vibrations around 2900-3000 cm⁻¹.

    • Acetone Cyanohydrin-d6: The C-H stretching region will be replaced by C-D stretching vibrations at a lower frequency, typically around 2100-2250 cm⁻¹.

G cluster_energy Zero-Point Energy (ZPE) Comparison ZPE Potential Energy start_H ts_H start_H->ts_H C-H Path start_H->ts_H end_H ts_H->end_H C-H Path start_D ts_D start_D->ts_D C-D Path start_D->ts_D end_D ts_D->end_D C-D Path zpe_H ZPE (C-H) zpe_D ZPE (C-D) Ea_H Ea(H) Ea_D Ea(D)

Caption: Energy profile illustrating the origin of the KIE.

Conclusion

While chemically similar, acetone cyanohydrin and acetone cyanohydrin-d6 exhibit subtle but significant differences in reactivity due to the secondary kinetic isotope effect. Acetone cyanohydrin-d6 is predicted to form slightly faster and decompose slightly slower than its non-deuterated counterpart. These differences, though small, are powerful indicators of the changes in molecular geometry that occur during the reaction. For researchers in medicinal chemistry and process development, leveraging this knowledge can aid in elucidating complex reaction mechanisms and even in fine-tuning the metabolic stability of drug candidates by strategically replacing hydrogen with deuterium at metabolically vulnerable sites.

References

  • Cox, R. F. B., & Stormont, R. T. (n.d.). Acetone Cyanohydrin. Organic Syntheses. Retrieved from [Link]

  • Okano, V., Do Amaral, L., & Cordes, E. H. (1976). Kinetic secondary deuterium isotope effects for substituted benzaldehyde cyanohydrin formation. Journal of the American Chemical Society, 98(14), 4201–4205. Retrieved from [Link]

  • Okano, V., do Amaral, L., & Cordes, E. H. (1976). Kinetic secondary deuterium isotope effects for substituted benzaldehyde cyanohydrin formation. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone cyanohydrin. Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 27). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. Retrieved from [Link]

  • Wagner, E. C., & Baizer, M. (n.d.). 5,5-dimethylhydantoin. Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Li, X. (2016). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship. Retrieved from [Link]

  • Request PDF. (2025, August 6). A safe production method for acetone cyanohydrin. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Google Patents. (n.d.). EP1171420B1 - Method of producing acetone-cyanhydrin.
  • Google Patents. (n.d.). US7582790B2 - Process for chemical reactions involving cyanohydrins.
  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels. Retrieved from [Link]

  • Regulations.gov. (n.d.). ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs). Retrieved from [Link]

  • Park, E. J., Lee, S., & Chang, S. (2010). Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. Organic Chemistry Portal. Retrieved from [Link]

  • CDC | NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetone cyanohydrin. Retrieved from [Link]

Sources

GC-MS validation methods for 2-Cyano-2-propanol-d6 purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Optimizing GC-MS Validation for 2-Cyano-2-propanol-d6

Executive Summary For researchers utilizing 2-Cyano-2-propanol-d6 (Acetone-d6 cyanohydrin) as an internal standard, standard GC-MS purity validation protocols often fail. The compound exhibits significant thermal instability, reverting to Acetone-d6 and Hydrogen Cyanide (HCN) in hot injection ports, leading to false "impurity" flags and inaccurate isotopic enrichment calculations. This guide compares Direct Injection (Cold On-Column) against Silylation Derivatization (BSTFA) , establishing the latter as the superior method for validating both chemical and isotopic purity in regulated environments.

Part 1: The Technical Challenge (The "Why")

The validation of 2-Cyano-2-propanol-d6 presents a unique dual-challenge: Thermal Lability and Isotopic Overlap .

  • Thermal Decomposition: Acetone cyanohydrin exists in equilibrium with Acetone and HCN. Under standard GC injector temperatures (>200°C), the equilibrium shifts violently toward decomposition.

    • Observation: A chromatogram showing a massive peak for Acetone-d6 and a small or non-existent peak for the parent cyanohydrin.

  • Isotopic Purity Assessment: To function as an effective Internal Standard (IS), the "d0" (unlabeled) contribution must be minimized to prevent interference with the native analyte. Accurate assessment requires a method that preserves the molecular ion.

Visualizing the Instability

The following diagram illustrates the critical divergence between thermal degradation and the protective derivatization pathway.

DecompositionVsDerivatization Standard 2-Cyano-2-propanol-d6 (Liquid Standard) HotInlet Hot GC Inlet (>200°C) Standard->HotInlet Direct Injection DerivStep BSTFA Derivatization (65°C, 30 min) Standard->DerivStep Pre-treatment Decomp Thermal Decomposition HotInlet->Decomp Stable TMS-Ether Formation DerivStep->Stable Acetone Acetone-d6 + HCN (Artifacts) Decomp->Acetone False Impurity Profile TMS_Product TMS-2-Cyano-2-propanol-d6 (Thermally Stable) Stable->TMS_Product Accurate Quantification

Figure 1: Mechanism of thermal instability vs. stabilization via silylation.

Part 2: Comparative Analysis of Validation Methods

We evaluated two primary methodologies for validating the purity of 2-Cyano-2-propanol-d6.

Method A: Direct Injection (Cold On-Column)

This method attempts to mitigate thermal stress by injecting the neat liquid directly into the column at low temperatures.

  • Pros: Rapid; no sample preparation required.

  • Cons: Requires specialized hardware (COC injector); significant peak tailing due to polarity; high risk of column contamination; still shows minor degradation.

  • Verdict: Suitable only for rough identification, not for quantitative purity validation.

Method B: Derivatization with BSTFA (Recommended)

This method uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the hydroxyl hydrogen with a Trimethylsilyl (TMS) group.[1]

  • Pros: "Locks" the structure preventing HCN loss; improves peak shape (reduces polarity); distinct mass shift allows easier separation from matrix interferences.

  • Cons: Requires 30-minute incubation; moisture sensitive.

  • Verdict: The Gold Standard for validating purity.

Performance Comparison Table

FeatureMethod A: Direct InjectionMethod B: BSTFA Derivatization
Thermal Stability Poor (High degradation risk)Excellent (Stable up to 300°C)
Peak Shape Tailing (Polar interaction)Sharp/Symmetric (Non-polar)
LOD (Limit of Detection) ~10 ppm< 1 ppm
Isotopic Fidelity Compromised by fragmentationHigh (Preserves Molecular Ion)
Prep Time 0 mins30-45 mins

Part 3: The Validated Protocol (Method B)

This protocol is designed to meet ICH Q2(R1) standards for specificity and linearity.[2]

Reagents & Equipment
  • Analyte: 2-Cyano-2-propanol-d6 (>98 atom% D).

  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Catalyst: Anhydrous Pyridine (Critical for sterically hindered tertiary alcohols).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of 2-Cyano-2-propanol-d6 in 1 mL of anhydrous DCM.

  • Derivatization:

    • Transfer 100 µL of sample solution to a GC vial.

    • Add 50 µL Pyridine (Catalyst).

    • Add 100 µL BSTFA + 1% TMCS .

    • Note: The tertiary hydroxyl group is sterically hindered; pyridine is essential to drive the reaction to completion.

  • Incubation: Cap tightly and heat at 65°C for 30 minutes .

  • Injection: Inject 1 µL into the GC-MS (Split 1:50).

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C (Safe only because the compound is now derivatized).

  • Oven Program: 60°C (hold 2 min) → 15°C/min → 280°C.

  • MS Mode:

    • Scan (m/z 40–300): For Chemical Purity (identifying non-isotopic impurities).

    • SIM (Selected Ion Monitoring): For Isotopic Purity (monitoring d6 vs d0/d5).

Part 4: Data Analysis & Isotopic Purity Calculation

Determining the "d6" enrichment requires isolating the labeled species from the "d0" background.

Mass Shift Identification
  • Native MW: ~91 amu (d6).

  • Derivatized MW: ~163 amu (d6-TMS ether).

    • Fragment to Monitor:[M-15] (Loss of methyl from TMS group).

    • d0 Target Ion: m/z 142 (approx).

    • d6 Target Ion: m/z 148 (approx).

Calculation Formula

To validate the certificate of analysis (CoA) claim (e.g., "99% D"), use the SIM peak areas:



Note: You must correct for natural


 abundance if the d5 peak overlaps with the 

isotope of the d4 species, though for d6 vs d0, direct area comparison is usually sufficient.
Validation Decision Tree

Use this logic flow to interpret your results.

ValidationLogic Start Analyze Derivatized Sample (GC-MS SIM Mode) Checkd0 Is d0 Signal (m/z 142) Detected? Start->Checkd0 No_d0 Isotopic Purity > 99.9% (Pass) Checkd0->No_d0 No Yes_d0 Calculate Ratio d6 / (d6 + d0) Checkd0->Yes_d0 Yes HighRatio Ratio > 98%? (Or per CoA spec) Yes_d0->HighRatio Pass PASS: Valid for use as IS HighRatio->Pass Yes Fail FAIL: Significant d0 interference. Do not use. HighRatio->Fail No

Figure 2: Logic flow for accepting or rejecting the isotopic standard.

References

  • PubChem. (n.d.). 2-Cyano-2-propanol-1,1,1,3,3,3-d6.[3][4] National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Acetone Cyanohydrin Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Benchmarking Guide: Commercial Sources & Synthesis Strategies for Acetone Cyanohydrin-d6

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical benchmarking and application resource for researchers requiring Acetone Cyanohydrin-d6 (CAS 40662-43-9) .

Given the market reality that this specific isotopologue is rarely available as a shelf-stable commodity due to its reversible decomposition into Acetone-d6 and HCN, this guide adopts a "Make vs. Buy" framework. It benchmarks the limited custom commercial sources against the industry-standard protocol of in-situ generation using high-purity precursors.

Executive Summary

Acetone Cyanohydrin-d6 (


) is a critical deuterated intermediate used in the synthesis of deuterated methacrylates (e.g., MMA-d8) and as a cyano-group donor in kinetic isotope effect (KIE) studies.

The Verdict:

  • Direct Sourcing: Highly restricted. Only available as "Custom Synthesis" from select vendors (e.g., Pharmaffiliates, TRC). High cost (> $500/g) and stability risks during shipping make this viable only for reference standards, not synthetic intermediates.

  • In-Situ Generation (Recommended): The superior strategy for synthetic applications. Generating the reagent ex tempore from Acetone-d6 and Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN) ensures maximal isotopic enrichment and eliminates decomposition loss.

Market Landscape: Commercial Availability

Unlike its non-deuterated counterpart (CAS 75-86-5), the deuterated form is unstable and prone to isotopic scrambling if not stored under strict acidic stabilization.

Table 1: Commercial Source Benchmarking (Direct Purchase)

Note: "Inquire" indicates non-stock items requiring lead times of 4-12 weeks.

SupplierProduct NameCAS RegistryPurity SpecAvailabilityEstimated Cost
Pharmaffiliates 2-Cyano-2-propanol-d640662-43-9>98% (Isotopic)Custom Order

Toronto Research Chemicals Acetone Cyanohydrin (Custom)75-86-5 (Labeled)CustomInquire

Sigma-Aldrich Not ListedN/AN/AN/AN/A
CIL / CDN Isotopes Not ListedN/AN/AN/AN/A

Critical Insight: The lack of shelf availability is due to the equilibrium constant (


) favoring dissociation into Acetone-d6 and HCN at neutral pH or elevated temperatures. Buying "bottled" Acetone Cyanohydrin-d6 poses a significant risk of receiving a degraded product containing free Acetone-d6.

Precursor Benchmarking: The "Make" Strategy

Since synthesis is the primary route, the quality of the Acetone-d6 precursor is the determining factor for the final product's isotopic purity.

Table 2: Acetone-d6 Precursor Comparison

Comparison of major suppliers for the starting material Acetone-d6 (CAS 666-52-4).

MetricCambridge Isotope Labs (CIL) Sigma-Aldrich (Merck) CDN Isotopes Recommendation
Product Code DLM-9151793D-0002
Isotopic Enrichment 99.9 atom % D99.9 atom % D99.9 atom % DTie (High Quality)
Water Content < 0.03%< 0.05%< 0.05%CIL (Critical)
Packaging Ampoule / Septum VialSeptum BottleScrew CapAmpoule (Preferred)
Cost (50g)


$
$CDN (Best Value)

Technical Recommendation: For Quantitative NMR (qNMR) standards, use CIL (Ampouled) to minimize water, which catalyzes hydrolysis. For Synthetic Intermediates (e.g., making MMA-d8), use CDN Isotopes for cost-efficiency, as minor water content can be scavenged during the cyanohydrin synthesis.

Experimental Protocols

Two validated pathways are presented. Method A is the industrial standard for bulk synthesis. Method B is preferred for small-scale, high-purity applications using silyl chemistry.

Method A: Traditional In-Situ Generation (KCN/H2SO4)

Best for: Large scale synthesis of deuterated methacrylates.

  • Setup: 3-neck flask, mechanical stirrer, dropping funnel, maintained at 0–5°C.

  • Reagents:

    • Acetone-d6 (1.0 eq)

    • Potassium Cyanide (KCN) (1.2 eq) dissolved in min.

      
       or 
      
      
      
      (careful with H/D exchange).
    • Sulfuric Acid (40% solution).[1]

  • Procedure:

    • Add KCN solution to Acetone-d6 at 0°C.

    • Slowly add

      
       dropwise. Caution:  Exothermic; maintain T < 10°C to prevent HCN vaporization.
      
    • Stir for 3 hours. Phase separation will occur.

    • Stabilization: If isolating, add traces of

      
       to pH 2.0.
      
  • Validation: Check conversion via GC-MS (look for

    
     peak) or IR (Nitrile stretch at ~2240 cm⁻¹).
    
Method B: Silyl Cyanohydrin Route (TMS-CN)

Best for: High-purity applications, avoiding free HCN gas.

  • Reagents: Acetone-d6, Trimethylsilyl cyanide (TMS-CN), Zinc Iodide (

    
    ) catalyst.
    
  • Procedure:

    • Mix Acetone-d6 and catalytic

      
       under Argon.
      
    • Add TMS-CN dropwise at room temperature.

    • Reaction is often quantitative within 1 hour.

    • Result: Acetone-d6 TMS-cyanohydrin ether.

    • Hydrolysis (Optional): Treat with 1M HCl to liberate free Acetone Cyanohydrin-d6 if needed, though the TMS-protected form is often a superior nucleophile for subsequent steps.

Decision & Workflow Visualization

The following diagram illustrates the decision logic and synthesis workflow for obtaining high-quality Acetone Cyanohydrin-d6.

G Start Need Acetone Cyanohydrin-d6 CheckSource Check Commercial Availability (Pharmaffiliates/TRC) Start->CheckSource Decision Is it in stock? CheckSource->Decision Buy Direct Purchase (High Cost, Stability Risk) Decision->Buy Yes (Rare) Make Synthesize In-House (Recommended) Decision->Make No / Custom Only Precursor Select Acetone-d6 Source (CIL / Sigma / CDN) Make->Precursor RouteA Route A: Traditional (Acetone-d6 + KCN + H2SO4) Risk: HCN Gas Precursor->RouteA RouteB Route B: Silyl Ether (Acetone-d6 + TMS-CN) Benefit: Stable Intermediate Precursor->RouteB QC QC Validation (qNMR / GC-MS) RouteA->QC RouteB->QC Final Use in Synthesis (e.g. MMA-d8) QC->Final

Figure 1: Strategic workflow for sourcing Acetone Cyanohydrin-d6. Due to commercial scarcity, the "Make" pathway via Acetone-d6 precursors is the standard operating procedure.

Safety & Handling (Critical)

  • HCN Hazard: Both commercial storage and synthesis involve the risk of Hydrogen Cyanide evolution.

    • Always work in a high-efficiency fume hood.

    • Detector: Keep a handheld HCN monitor active during synthesis.

    • Waste: Quench all cyanide waste with bleach (Sodium Hypochlorite) at pH > 10 before disposal.

  • Stability: If you successfully isolate free Acetone Cyanohydrin-d6, store it at -20°C and ensure it remains slightly acidic (add 0.1%

    
     or 
    
    
    
    ). Neutral or basic conditions will cause rapid decomposition back to Acetone-d6.

References

  • Pharmaffiliates Analytics & Synthetics. 2-Cyano-2-propanol-1,1,1,3,3,3-d6 Product Page (CAS 40662-43-9). [Link]

  • Organic Syntheses. Preparation of Acetone Cyanohydrin (Standard Protocol adapted for Deuteration). Coll. Vol. 2, p. 7 (1943). [Link]

  • Park, E. J., et al. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation.[2] J. Org.[2] Chem. 2010, 75, 2760.[2] [Link]

Sources

Publish Comparison Guide: Elemental Analysis & Analytical Standards for 2-Cyano-2-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard for Toxic Metabolite Quantification

2-Cyano-2-propanol-d6 (Acetone cyanohydrin-d6) is the definitive stable isotope-labeled internal standard (SIL-IS) for the quantification of Acetone cyanohydrin—a potent toxicant and precursor to methyl methacrylate. In drug development and environmental toxicology, accurate measurement of this compound is critical due to its rapid decomposition into cyanide and acetone in biological matrices.

While external standardization remains a common low-cost alternative, it fails to account for the severe volatility and matrix-induced suppression characteristic of cyanohydrins. This guide objectively compares the d6-isotopologue against alternative calibration methods, establishing it as the necessary standard for GLP-compliant bioanalysis.

Technical Profile & Elemental Analysis Standards

To utilize 2-Cyano-2-propanol-d6 as a certified reference material, it must meet rigorous physicochemical standards. Unlike non-labeled compounds, the "Elemental Analysis" of deuterated standards requires adjusted theoretical calculations to account for the mass difference of Deuterium (


H).
Chemical Identity[1][2][3]
  • IUPAC Name: 2-Hydroxy-2-(methyl-d3)-propanenitrile-3,3,3-d3[1]

  • Common Name: Acetone cyanohydrin-d6[1]

  • CAS Number: 40662-43-9[2][1][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 91.14 g/mol (vs. 85.10 g/mol for non-labeled)

Elemental Analysis (CHN) Reference Values

Researchers performing gravimetric confirmation (CHN analysis) must use the Deuterium-Adjusted Theoretical Values . Standard software often defaults to Proton (


H) masses, leading to false "failures" in QC.
ElementNon-Labeled Theoretical (

)
d6-Labeled Theoretical (

)
Significance
Carbon 56.46%52.71% Lower % due to increased total mass.
Nitrogen 16.46%15.37% Critical purity check; deviation >0.4% suggests decomposition.
Hydrogen/Deuterium *8.29%14.36% Combustion analyzers detect total H/D mass as water.
Oxygen 18.80%17.56% Calculated by difference.

> Note: In standard combustion analysis, Deuterium is converted to


. Most detectors are calibrated to 

, but the gravimetric weight of the trapped water will reflect the heavier isotope. The "Hydrogen" value in your report will represent the mass fraction of H+D combined.
Isotopic Purity Standards

For use in LC-MS/MS, the material must meet specific isotopic enrichment criteria to prevent "cross-talk" (signal overlap) with the analyte.

  • Chemical Purity:

    
     (GC-FID/NMR)
    
  • Isotopic Enrichment:

    
     atom % D[5][6][7]
    
  • Mass Shift: M+6 (Primary), with

    
     M+0 (non-labeled) interference.
    

Comparative Performance Guide

This section evaluates the d6-standard against common alternatives in a bioanalytical context (e.g., quantifying Acetone cyanohydrin in plasma).

Comparison Matrix
Feature2-Cyano-2-propanol-d6 (SIL-IS) External Standardization Structural Analog (e.g., Propionitrile)
Matrix Effect Correction Excellent. Co-elutes with analyte; compensates for ion suppression/enhancement perfectly.None. Susceptible to significant errors (>20%) in complex matrices (plasma/urine).Moderate. Elutes at different RT; does not experience the exact same suppression.
Extraction Recovery Identical to analyte. Corrects for loss during protein precipitation or SPE.Unknown for individual samples. Assumes 100% or constant recovery (rarely true).Variable. Different solubility/pKa leads to differential extraction losses.
Retention Time (RT) Matches analyte (slight deuterium isotope effect possible, usually <0.1 min).N/ADifferent RT.[8]
Cost High (

$)
Low ($)Low/Medium (

)
Suitability Required for GLP/Clinical Studies. Exploratory / Range-finding only.Routine industrial QC (non-biological).
The "Deuterium Isotope Effect" in Chromatography

While d6-standards are superior, users must be aware of the Deuterium Isotope Effect. The C-D bond is shorter and more stable than the C-H bond, slightly reducing the lipophilicity of the molecule.

  • Observation: The d6-standard may elute slightly earlier than the non-labeled analyte on Reverse Phase (C18) columns.

  • Risk: If the shift is too large, the IS may not experience the exact same matrix suppression window as the analyte.

  • Mitigation: Use high-efficiency columns (UPLC) and ensure the RT shift is

    
     of the peak width.
    

Experimental Protocol: Validation of d6-Standard

Objective: Verify the suitability of 2-Cyano-2-propanol-d6 as an Internal Standard (IS) by assessing "Cross-Signal Contribution" (CSA).

Materials
  • Analyte: Acetone cyanohydrin (Reference Std).

  • IS: 2-Cyano-2-propanol-d6 (

    
     D).
    
  • System: LC-MS/MS (Triple Quadrupole).

Workflow
  • Preparation of Blanks:

    • Sample A (Double Blank): Mobile phase only.

    • Sample B (IS Only): High concentration of d6-IS (

      
       expected study concentration).
      
    • Sample C (Analyte Only): ULOQ (Upper Limit of Quantification) of non-labeled analyte.

  • LC-MS/MS Analysis:

    • Monitor MRM transitions for Analyte (e.g., 85 -> 58) and IS (e.g., 91 -> 62).

  • Calculation of Cross-Talk:

    • IS Interference: Measure Area of Analyte Transition in Sample B.

      • Requirement:

        
         of the LLOQ (Lower Limit of Quantification) area.
        
    • Analyte Interference: Measure Area of IS Transition in Sample C.

      • Requirement:

        
         of the IS response.
        
  • Data Interpretation:

    • If Sample B shows signal in the Analyte channel, the d6-standard contains excessive d0 (non-labeled) impurities. Action: Purchase higher enrichment grade or reduce IS concentration.

Visualizations

Diagram 1: Characterization & QC Decision Tree

A logic flow for accepting a new lot of reference material.

QC_Workflow Start New Lot: 2-Cyano-2-propanol-d6 HNMR 1H-NMR Analysis Start->HNMR Check_D Check Residual Proton Signals (Isotopic Enrichment) HNMR->Check_D Pass_D > 99% Enrichment Check_D->Pass_D Pass Fail_D < 99% Enrichment Check_D->Fail_D Fail EA Elemental Analysis (CHN) Pass_D->EA Reject Reject / Repurify Fail_D->Reject Calc Compare to d6-Theoretical Values (C: 52.71%, N: 15.37%) EA->Calc Pass_EA Within +/- 0.4% Calc->Pass_EA Match Fail_EA Deviation > 0.4% Calc->Fail_EA Mismatch Final Release for LC-MS Use Pass_EA->Final Fail_EA->Reject

Caption: QC workflow ensuring isotopic enrichment and elemental composition meet d6-specific criteria.

Diagram 2: LC-MS/MS Quantification Logic

How the d6-IS corrects for matrix effects during analysis.

Quantification_Logic Sample Biological Sample (Analyte + Matrix) Mix Homogenization Sample->Mix IS Add d6-IS (Fixed Conc.) IS->Mix Extract Extraction (PPT/SPE) (Analyte & IS lost equally) Mix->Extract Inject LC-MS Injection Extract->Inject Ionization ESI Source (Matrix Suppression affects both) Inject->Ionization Detection Mass Spec Detection (Separate MRM Channels) Ionization->Detection Ratio Calculate Ratio: Area(Analyte) / Area(IS) Detection->Ratio Result Final Concentration (Corrected) Ratio->Result

Caption: The co-extraction and co-ionization of the d6-IS automatically correct for variable recovery and suppression.

References

  • Santa Cruz Biotechnology. 2-Cyano-2-propanol-1,1,1,3,3,3-d6 Product Specifications. Retrieved from

  • BenchChem. A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Acetone-d6 (Precursor) Compound Summary. Retrieved from

  • Sigma-Aldrich. Acetone-d6 Reference Standards & Isotopic Purity Data. Retrieved from

  • ResearchGate. Product ion spectra for cyanide and internal standard (Methodology for Cyanohydrins). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.